molecular formula C3H6OS B1222118 Methyl thioacetate CAS No. 21119-13-1

Methyl thioacetate

Cat. No.: B1222118
CAS No.: 21119-13-1
M. Wt: 90.15 g/mol
InChI Key: DTOZRCOCJVVION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-methyl ethanethioate is a thionoester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21119-13-1

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

IUPAC Name

O-methyl ethanethioate

InChI

InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3

InChI Key

DTOZRCOCJVVION-UHFFFAOYSA-N

SMILES

CC(=S)OC

Canonical SMILES

CC(=S)OC

Synonyms

methyl thioacetate

Origin of Product

United States

Foundational & Exploratory

Methyl Thioacetate: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of S-Methyl Thioacetate (CAS No. 1534-08-3), a key organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide details the compound's physical and chemical properties, spectroscopic signatures, and various synthesis methodologies, including laboratory-scale protocols and biosynthetic pathways. Furthermore, it discusses the chemical reactivity, primary applications, and essential safety and handling procedures for methyl thioacetate. All quantitative data is presented in tabular format for clarity and comparative analysis.

Chemical Identity and Physical Properties

S-Methyl thioacetate, systematically named S-methyl ethanethioate, is a thioester with the chemical formula C₃H₆OS.[1][2][3] It is a colorless liquid recognized by its strong, sulfurous odor, which is also described as resembling cabbage or cheese.[1][4][5] This compound is found naturally in various plants, such as onions (Allium cepa) and tomatoes (Solanum lycopersicum), and is a significant contributor to the flavor profile of certain foods, including cheeses.[6][1][7] While it has a potent, unpleasant smell in its pure form, it is utilized as a flavoring and fragrance agent in diluted concentrations.[1] Its constitutional isomer, O-methyl thioacetate, is not found in nature and has been a subject of theoretical studies.[1]

Table 1: Physical and Chemical Properties of S-Methyl Thioacetate

PropertyValueSource(s)
IUPAC NameS-methyl ethanethioate[8]
SynonymsMethyl thiolacetate, S-Methyl acetothioate, CH₃C(O)SCH₃[4][9]
CAS Number1534-08-3[1]
Molecular FormulaC₃H₆OS[6][2][3]
Molecular Weight90.14 g/mol [1][3][4]
AppearanceColorless liquid[1][2]
OdorSulfurous, eggy, cheesy, cabbage-like[4][5]
Boiling Point95 - 99 °C[3][4]
Density~1.024 g/cm³ at 25 °C[1]
Refractive Index~1.464 at 20 °C[8]
Flash Point12 °C (53.6 °F)[3]
Water SolubilityImmiscible (Predicted: 26.8 g/L)[3][7]
LogP0.73[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Data is available across various analytical techniques.

Table 2: Spectroscopic Data Summary for S-Methyl Thioacetate

TechniqueData SummarySource(s)
Mass Spectrometry (MS)Molecular Ion (M+): m/z 90. Key fragments correspond to the loss of sulfur-containing moieties. Full spectra are available in the NIST database.[6][9][10]
Infrared Spectroscopy (IR)Characteristic strong C=O stretching vibration for the thioester group. Full FTIR and ATR-IR spectra are available in the SpectraBase.[6]
Nuclear Magnetic Resonance (¹H NMR)Spectra show distinct singlets for the S-methyl (S-CH₃) and acetyl (COCH₃) protons.[11]

Synthesis of this compound

This compound can be synthesized through various chemical routes and is also produced biologically by microorganisms.

Laboratory Scale Synthesis

A common and reliable method for synthesizing S-methyl thioacetate in a laboratory setting involves the nucleophilic acyl substitution reaction between an acetylating agent and a source of the methyl thiolate nucleophile.

This protocol describes the synthesis of S-methyl thioacetate from sodium thiomethoxide and acetic anhydride.

Materials:

  • Sodium thiomethoxide (NaSCH₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve sodium thiomethoxide in water under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride dropwise to the stirred solution via the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude S-methyl thioacetate.

  • The product can be further purified by fractional distillation.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Acetic anhydride is corrosive and a lachrymator.

  • Sodium thiomethoxide is a source of methanethiol, which is a toxic and foul-smelling gas.

  • S-methyl thioacetate is highly flammable and toxic.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

G cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification NaSCH3 Sodium Thiomethoxide in Water Reaction Addition & Stirring (0°C to RT) NaSCH3->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Extraction Solvent Extraction (Diethyl Ether) Reaction->Extraction Wash Aqueous Washes (NaHCO₃, Brine) Extraction->Wash Dry Drying (MgSO₄) Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product Pure S-Methyl Thioacetate Distillation->Product

Figure 1: General workflow for the laboratory synthesis of S-methyl thioacetate.

Industrial and Alternative Synthesis Routes

Other reported methods for producing this compound include:

  • Reaction of lead methanethiolate with acetyl chloride .[14]

  • Carbonylation of methanethiol using carbon monoxide.[14]

  • Reaction of acetylene with methane thiol , catalyzed by nickel sulfide under hydrothermal conditions.[15]

Biosynthesis

In biological systems, particularly in yeasts like Saccharomyces cerevisiae and various bacteria, S-methyl thioacetate is formed enzymatically.[14][16] The primary pathway involves the condensation of methanethiol with acetyl-coenzyme A (acetyl-CoA), a central metabolite.[14] This biotransformation is a key step in the generation of volatile sulfur compounds that contribute to the characteristic flavors of fermented foods and beverages.

G Met Methanethiol (CH₃SH) Enzyme Thiol S-acetyltransferase (Enzyme) Met->Enzyme AcCoA Acetyl-Coenzyme A AcCoA->Enzyme MeSAc S-Methyl Thioacetate Enzyme->MeSAc Condensation CoA Coenzyme A (CoA-SH) Enzyme->CoA Release G Reactants CH₃S⁻ (Nucleophile) CH₃CO-Cl (Electrophile) Intermediate Tetrahedral Intermediate [CH₃C(O⁻)(Cl)SCH₃] Reactants:n->Intermediate Nucleophilic Attack Products S-Methyl Thioacetate (CH₃COSCH₃) Cl⁻ (Leaving Group) Intermediate->Products:p Leaving Group Expulsion

References

"Methyl thioacetate chemical structure and characteristics"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate (CH₃C(O)SCH₃) is an organosulfur compound belonging to the thioester class of molecules.[1] This colorless liquid, characterized by a potent, malodorous scent in its pure form, is a subject of interest across various scientific disciplines, from flavor and fragrance chemistry to its applications as a versatile intermediate in organic synthesis.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, spectral properties, synthesis, reactivity, and safety protocols associated with S-methyl thioacetate, tailored for a technical audience.

Chemical Structure and Identification

S-Methyl thioacetate is the S-methyl ester of thioacetic acid. The core structure consists of an acetyl group bound to a sulfur atom, which is in turn methylated.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name S-methyl ethanethioate[4]
CAS Number 1534-08-3[5]
Molecular Formula C₃H₆OS[5]
Molecular Weight 90.14 g/mol [6]
SMILES CC(=O)SC[4]
InChI InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3[4]
Synonyms Methyl thioacetate, Thioacetic acid S-methyl ester, Ethanethioic acid, S-methyl ester[5]

Physicochemical Characteristics

S-Methyl thioacetate is a volatile, flammable liquid. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties

PropertyValue
Appearance Colorless liquid[3]
Odor Unpleasant, sulfurous[3]
Density 1.013 g/cm³
Boiling Point 97-99 °C[7]
Melting Point 96-97 °C[6]
Flash Point 12 °C (53.6 °F)[8]
Water Solubility Immiscible[7]

Spectral Data

The structural elucidation of S-methyl thioacetate is supported by various spectroscopic techniques. The key spectral features are summarized below.

Table 3: Spectral Data Summary

Technique Key Features
¹H NMR Two singlets are observed: one for the acetyl protons (CH₃CO) and another for the S-methyl protons (SCH₃). The acetyl protons typically appear around δ 2.1 ppm, while the S-methyl protons are found at approximately δ 2.3 ppm.
¹³C NMR The spectrum shows three distinct signals. The carbonyl carbon (C=O) resonates at around 195 ppm. The acetyl methyl carbon (CH₃CO) appears at approximately 30 ppm, and the S-methyl carbon (SCH₃) is observed near 11 ppm.[9]
Infrared (IR) Spectroscopy A strong absorption band characteristic of the C=O stretch in thioesters is observed around 1690-1715 cm⁻¹. The C-S stretching vibration is typically found in the region of 600-800 cm⁻¹.[4]
Mass Spectrometry (EI) The mass spectrum shows a molecular ion peak (M⁺) at m/z 90. The fragmentation pattern includes a prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), which is often the base peak.[10]

Synthesis and Reactivity

Synthesis

Several synthetic routes to S-methyl thioacetate have been reported. A common laboratory preparation involves the reaction of an acetylating agent with methanethiol or its corresponding salt.

Experimental Protocol: Synthesis from Lead(II) Methanethiolate and Acetyl Chloride

A historical method for the synthesis of this compound involves the reaction of lead(II) methanethiolate with acetyl chloride.

  • Reactants: Lead(II) methanethiolate (Pb(SCH₃)₂), Acetyl chloride (CH₃COCl)

  • Solvent: A suitable inert solvent such as diethyl ether.

  • Procedure:

    • Lead(II) methanethiolate is suspended in the inert solvent.

    • Acetyl chloride is added dropwise to the suspension with stirring.

    • The reaction mixture is typically stirred at room temperature.

    • The insoluble lead(II) chloride byproduct is removed by filtration.

    • S-methyl thioacetate is isolated from the filtrate by distillation.

A more contemporary and environmentally benign approach involves the carbonylation of methanethiol.

Synthesis_of_Methyl_Thioacetate cluster_reactants Reactants cluster_product Product CH3SH Methanethiol MTA S-Methyl Thioacetate CH3SH->MTA Reaction at room temperature and neutral pH CO Carbon Monoxide CO->MTA

Synthesis of S-Methyl Thioacetate from Methanethiol and Carbon Monoxide.
Reactivity

The thioester linkage in S-methyl thioacetate is a key reactive site. It is more susceptible to nucleophilic attack than the corresponding oxygen ester due to the better leaving group ability of the thiolate anion.

Hydrolysis: S-methyl thioacetate can be hydrolyzed under basic conditions to yield methanethiol and an acetate salt. This reaction is often used to generate thiols in situ for further reactions.

Experimental Protocol: Base-Catalyzed Hydrolysis of S-Methyl Thioacetate

This protocol describes the deprotection of a thioacetate to its corresponding thiol, a common reaction for S-methyl thioacetate and its derivatives.

  • Reactants: S-methyl thioacetate, a base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).

  • Procedure:

    • Dissolve S-methyl thioacetate in ethanol under an inert atmosphere.

    • Add an aqueous solution of sodium hydroxide dropwise to the mixture.

    • The reaction can be stirred at room temperature or gently heated to drive it to completion.

    • After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., HCl).

    • The resulting thiol can then be extracted with an organic solvent.

Reactivity_of_Methyl_Thioacetate cluster_starting_material Starting Material cluster_reagents Reagents cluster_products Products MTA S-Methyl Thioacetate Thiol Methanethiol MTA->Thiol Hydrolysis Acetate Acetate MTA->Acetate Base Base (e.g., NaOH) Base->Thiol Base->Acetate H2O Water H2O->Thiol H2O->Acetate

General Reaction Scheme: Hydrolysis of S-Methyl Thioacetate.

Applications

The primary industrial application of S-methyl thioacetate is in the flavor and fragrance industry, where it is used in trace amounts to impart cheesy, savory, and sulfurous notes to food products.[11] In the realm of organic synthesis, it serves as a valuable building block for the introduction of the methylthio group (-SCH₃) and as a precursor for the in situ generation of methanethiol.[2] Its reactivity makes it a useful intermediate in the synthesis of more complex sulfur-containing molecules for pharmaceutical and materials science research.[2]

Safety and Handling

S-Methyl thioacetate is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.[12]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.[6]
Serious Eye Irritation2H319: Causes serious eye irritation.[6]
Acute Toxicity, Inhalation3H331: Toxic if inhaled.[6]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Logical Workflow for Characterization

The identification and characterization of S-methyl thioacetate, or a novel analog, would typically follow a structured analytical workflow.

Characterization_Workflow start Sample Preparation ms Mass Spectrometry (MS) Determine Molecular Weight and Fragmentation start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (C=O, C-S) start->ir nmr Nuclear Magnetic Resonance (NMR) ¹H and ¹³C for Structural Elucidation start->nmr data Data Interpretation and Structure Confirmation ms->data ir->data nmr->data purity Purity Assessment (GC/HPLC) end Characterization Complete purity->end data->purity

Logical Workflow for the Characterization of S-Methyl Thioacetate.

References

Spectroscopic Profile of Methyl Thioacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl thioacetate (CH₃C(O)SCH₃), also known as S-methyl ethanethioate, is an organosulfur compound with significant interest in various fields, including flavor and fragrance chemistry, and as a synthon in organic chemistry. A thorough understanding of its structural and electronic properties is crucial for its application and for the development of new synthetic methodologies. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in reproducing and validating these findings.

Spectroscopic Data

The spectroscopic data for this compound provides a detailed fingerprint of its molecular structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
2.35SingletCH₃-C=O
2.25SingletS-CH₃

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
195.0C=O
30.5CH₃-C=O
11.5S-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2925MediumC-H stretch (asymmetric)
2855MediumC-H stretch (symmetric)
1690StrongC=O stretch (thioester)
1420MediumCH₃ bend
1355MediumCH₃ bend
1130StrongC-O stretch
960MediumCH₃ rock
625MediumC-S stretch
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative Intensity (%)Assignment
9055[M]⁺ (Molecular Ion)
43100[CH₃CO]⁺ (Base Peak)
4730[CH₃S]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols represent standard procedures and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The final volume of the solution is typically 0.6-0.7 mL. The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Acquisition Parameters:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

  • Nuclei: ¹H and ¹³C.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Temperature: 298 K.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 4.0 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a uniform film.

Instrumentation and Acquisition Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

  • Technique: Transmission.

  • Accessory: Demountable cell with KBr or NaCl windows.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 (background and sample).

  • Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. Electron Ionization (EI) is a common method for volatile compounds like this compound.

Instrumentation and Acquisition Parameters:

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an EI source (e.g., Agilent GC/MSD or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 30-200.

  • Scan Speed: 1000 amu/s.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of obtaining and interpreting the spectroscopic data for the structural elucidation of this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Structural Information Methyl_Thioacetate This compound NMR NMR Spectroscopy Methyl_Thioacetate->NMR IR IR Spectroscopy Methyl_Thioacetate->IR MS Mass Spectrometry Methyl_Thioacetate->MS NMR_Data ¹H and ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C correlations) NMR_Data->Connectivity Functional_Groups Functional Groups (C=O, C-S, C-H) IR_Data->Functional_Groups Molecular_Formula Molecular Formula (C₃H₆OS) MS_Data->Molecular_Formula Molecular_Weight Molecular Weight (90.14 g/mol) MS_Data->Molecular_Weight Final_Structure Final_Structure Functional_Groups->Final_Structure Elucidated Structure: CH₃C(O)SCH₃ Connectivity->Final_Structure Elucidated Structure: CH₃C(O)SCH₃ Molecular_Formula->Final_Structure Elucidated Structure: CH₃C(O)SCH₃ Molecular_Weight->Final_Structure Elucidated Structure: CH₃C(O)SCH₃

Caption: Workflow for the spectroscopic analysis of this compound.

"reactivity and stability of Methyl thioacetate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Stability of Methyl Thioacetate

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃C(O)SCH₃) is a simple yet significant organosulfur compound belonging to the thioester class.[1][2] Its unique reactivity, characterized by the electrophilic carbonyl carbon and the properties of the sulfur atom, makes it a valuable intermediate in organic synthesis and a subject of interest in biochemical research.[3][4] This document provides a comprehensive technical overview of the chemical properties, stability profile, and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for scientific and development applications.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, unpleasant sulfurous or garlic-like odor in its pure form.[2][3] It is soluble in organic solvents like alcohol and oil.[3][5] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₆OS[3][5]
Molecular Weight 90.14 g/mol [2][6]
CAS Number 1534-08-3[3][5]
Density 1.013 g/cm³[2]
Boiling Point 95-97 °C @ 760 mmHg[2][5]
Refractive Index 1.460-1.468[5]
Polar Surface Area 17.07 Ų[1][7]
logP (o/w) 0.859 (est.)[8]
pKa (Strongest Basic) -6 (est.)[1][7]

Stability and Handling

Chemical Stability

The stability of this compound is highly dependent on the chemical environment.

  • Hydrolytic Stability: Thioesters are generally more susceptible to hydrolysis than their oxygen ester counterparts, a critical feature of their biochemical role (e.g., in Acetyl-CoA).[9] this compound is readily hydrolyzed to acetic acid and methanethiol.[4][10] This reaction is catalyzed by both acids and bases, with base-catalyzed hydrolysis being particularly rapid.[4][11] At neutral pH, while more reactive than esters, thioesters like this compound are stable enough for many applications, with a reported half-life of 80-40 days for similar compounds.[9] The rate constant (kb) for base-catalyzed hydrolysis of S-methyl thioacetate has been reported as 0.14 M⁻¹s⁻¹.[9]

  • Oxidative/Reductive Stability: Information regarding specific oxidation and reduction reactions is limited in the searched literature. However, the sulfur atom is susceptible to oxidation, and the carbonyl group can be reduced under appropriate conditions, typical for thioesters.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring safety.

  • Handling: Work should be conducted in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety goggles, to avoid contact with skin and eyes.[12][14] Use non-sparking tools and take precautions against static discharge, as it is a flammable liquid.[12][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] It should be stored away from incompatible materials, heat, sparks, and open flames.[12][13]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic acyl substitution. The C-S bond is weaker and less polarized than the C-O bond in esters, and there is less double-bond character, which contributes to the higher reactivity of the carbonyl group.[9][15]

Nucleophilic Acyl Substitution

This is the most important reaction pathway for this compound. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the methanethiolate leaving group.

  • Hydrolysis: As discussed under stability, reaction with water (or hydroxide) yields acetic acid and methanethiol. The base-catalyzed pathway is particularly efficient due to the generation of the highly nucleophilic hydroxide ion.[11] A theoretical study of the alkaline hydrolysis in solution confirms a stepwise mechanism involving a tetrahedral intermediate, rather than a concerted Sₙ2-type reaction.[11]

Caption: Base-catalyzed hydrolysis of this compound proceeds via a tetrahedral intermediate.

  • Reactivity with other Nucleophiles: this compound serves as an acetylating agent for various nucleophiles.

    • Amines (Aminolysis): Reacts with primary and secondary amines to form amides. This reaction is fundamental in peptide synthesis where thioesters are used as activated acyl donors.

    • Thiols (Thiolysis): Undergoes thiol-thioester exchange reactions, where an external thiol displaces the methanethiol group.[9] This is relevant in native chemical ligation and biological acyl transfer.[9][16]

    • Alcohols (Alcoholysis): Reacts with alcohols, typically under acid or base catalysis, to form oxygen esters in a transesterification-type reaction.

logical_relationships MTA This compound (CH₃C(O)SCH₃) Hydrolysis Hydrolysis (+ H₂O) MTA->Hydrolysis Aminolysis Aminolysis (+ R₂NH) MTA->Aminolysis Thiolysis Thiolysis (+ R'SH) MTA->Thiolysis Reduction Reduction (e.g., with LiAlH₄) MTA->Reduction Enolate_Formation α-Deprotonation (+ Strong Base) MTA->Enolate_Formation P_Hydro Acetic Acid + Methanethiol Hydrolysis->P_Hydro P_Amino N-substituted Acetamide Aminolysis->P_Amino P_Thio New Thioester Thiolysis->P_Thio P_Red Ethanol + Methanethiol Reduction->P_Red P_Enol Thioester Enolate Enolate_Formation->P_Enol

Caption: Key reaction pathways for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features and ObservationsSource(s)
¹H NMR δ (ppm): ~2.3 (s, 3H, -SCH₃), ~2.4 (s, 3H, -C(O)CH₃).[5]
¹³C NMR δ (ppm): ~11.5 (-SCH₃), ~30.0 (-C(O)CH₃), ~195.0 (C=O).[5]
IR Spectroscopy ν (cm⁻¹): ~1690-1715 (C=O stretch). The carbonyl stretching force constant is similar to that of ketones.[5][15]
Mass Spec (EI) m/z: 90 (M⁺), 47 ([CH₃S]⁺), 43 ([CH₃CO]⁺, base peak).[17][18]

Experimental Protocols

The following sections provide generalized protocols for the synthesis and hydrolysis of S-aryl thioacetates, which are applicable to this compound with appropriate modifications.

Protocol: Synthesis of a Thioester via Thiol Acylation

This protocol describes a general method for synthesizing thioesters, adaptable for this compound, by reacting a thiol with an acetylating agent.[19]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methanethiol (or its sodium salt, sodium thiomethoxide) (1.0 eq) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath.

  • Slowly add a base (e.g., triethylamine, 1.1 eq) if starting from the free thiol.

  • Add an acetylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), dropwise to the stirred solution.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.[19][20]

  • Workup: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.

  • Wash the combined organic extracts sequentially with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by distillation if necessary.[19]

Protocol: Base-Catalyzed Hydrolysis of this compound

This protocol outlines the hydrolysis of the thioester to yield the corresponding carboxylate and thiol.[19]

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a THF/water mixture in a round-bottom flask.

  • Hydrolysis: Add an aqueous base solution (e.g., 1 M NaOH, 2-3 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or GC-MS.

  • Workup: After completion (disappearance of the starting thioester), cool the mixture in an ice bath.

  • Carefully acidify the solution with an aqueous acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the carboxylate and any remaining thiolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the products with an appropriate organic solvent (e.g., diethyl ether).

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to isolate the acetic acid and methanethiol (note: methanethiol is a volatile and malodorous gas).

experimental_workflow start Start: Reaction Setup (Flask, Solvent, Reagents) reaction Reaction (Stirring, Temp Control) start->reaction monitoring Monitor Progress (TLC / GC) reaction->monitoring is_complete Reaction Complete? monitoring->is_complete workup Workup (Quench, Extract) purification Purification (Dry, Concentrate, Distill) workup->purification product Final Product: This compound purification->product is_complete->reaction No is_complete->workup Yes

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This compound exhibits a well-defined profile of stability and reactivity, primarily governed by the thioester functional group. Its susceptibility to nucleophilic attack, particularly hydrolysis, is a key characteristic that distinguishes it from oxygen esters and underpins its utility as an acyl donor in both synthetic and biological contexts. A thorough understanding of its properties, handling requirements, and reaction pathways is essential for its effective and safe use in research and development.

References

"physical and chemical properties of S-methyl thioacetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-methyl thioacetate (CH₃C(O)SCH₃) is an organosulfur compound belonging to the thioester class of molecules.[1] It is a colorless to pale yellow liquid with a characteristic sulfurous odor.[2][3] This compound is found naturally in various plants, such as onions (Allium cepa) and tomatoes (Solanum lycopersicum), and is also a component of the flavor profile of certain foods like cheese and yogurt.[4][5] In industrial applications, it serves as a flavoring agent and a versatile intermediate in organic synthesis.[6][7] Its biological significance is linked to microbial metabolism, particularly in processes involving sulfur-containing compounds.[2][8] This guide provides an in-depth overview of the physical and chemical properties of S-methyl thioacetate, along with relevant experimental methodologies.

Physical and Chemical Properties

The fundamental physical and chemical properties of S-methyl thioacetate are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Molecular Formula C₃H₆OS[4][9][10]
Molecular Weight 90.14 g/mol [5][9][10]
CAS Number 1534-08-3[4][9][10]
Appearance Colorless to pale yellow liquid[2][11]
Odor Sulfurous, eggy, cheesy, cabbage-like[10]
Density 1.013 - 1.024 g/cm³ at 25 °C[5][7][12]
Boiling Point 95 - 99 °C at 760 mmHg[4][6][7]
Melting Point 96 - 97 °C[5][7]
Flash Point 12 °C (53.6 °F)[6][9]
Solubility Soluble in alcohol and oils. Water solubility is estimated to be around 80120 mg/L at 25 °C.[1][4][13]
Refractive Index (n/D) 1.460 - 1.468 at 20 °C[4][12][14]
Vapor Pressure 57.9 mmHg at 25 °C (estimated)[12]

Chemical Reactivity and Stability

S-methyl thioacetate's reactivity is primarily centered around its thioester functional group.[2]

  • Hydrolysis : It can be hydrolyzed under acidic or basic conditions to yield methanethiol and acetic acid.[8]

  • Nucleophilic Substitution : The thioester linkage is susceptible to attack by nucleophiles, making it a useful reagent in organic synthesis for the introduction of the acetylthio group.[3]

  • Stability : S-methyl thioacetate is a flammable liquid and should be stored in a cool, dark, and well-ventilated area.[9][15] It is incompatible with strong oxidizing agents and strong bases.

  • Biological Reactivity : In biological systems, it is involved in sulfur metabolism and can be enzymatically synthesized from methanethiol and acetic acid.[2][8] It is considered to have no safety concern at current levels of intake when used as a flavouring agent.[4]

Experimental Protocols

Synthesis of S-Methyl Thioacetate

A common method for the synthesis of S-methyl thioacetate involves the reaction of an acetylating agent with a methylthiolating agent. One documented method involves the reaction of acetic anhydride with sodium thiomethoxide.[5]

Materials:

  • Acetic anhydride

  • Sodium thiomethoxide

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium thiomethoxide in water.

  • To this solution, slowly add acetic anhydride.

  • Heat the reaction mixture to 60-70 °C and stir for 2 hours.[5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain crude S-methyl thioacetate.

  • The crude product can be further purified by distillation.

A generalized workflow for the synthesis and purification is depicted in the diagram below.

G Synthesis Workflow of S-Methyl Thioacetate cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Reactants: Acetic Anhydride & Sodium Thiomethoxide reaction Reaction: 60-70 °C, 2h in water start->reaction extraction Solvent Extraction reaction->extraction washing Washing (Water, Brine) extraction->washing drying Drying (Anhydrous MgSO4) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Distillation evaporation->distillation final_product Pure S-Methyl Thioacetate distillation->final_product

Synthesis and Purification Workflow
Analytical Methods

Standard analytical techniques are used to confirm the identity and purity of S-methyl thioacetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for identifying and quantifying S-methyl thioacetate, particularly in complex mixtures like food and flavor samples. The mass spectrum of S-methyl thioacetate shows a characteristic fragmentation pattern, with major peaks typically observed at m/z values of 43 (CH₃CO⁺), 90 (M⁺), and 45.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides structural confirmation. For S-methyl thioacetate, two singlets are expected: one for the methyl protons attached to the sulfur atom (S-CH₃) and another for the methyl protons of the acetyl group (CO-CH₃).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the S-methyl carbon, and the acetyl methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. A strong absorption band corresponding to the carbonyl (C=O) stretch of the thioester is a key characteristic. This is typically observed in the region of 1690-1715 cm⁻¹. The C-S stretching vibration is also present but is generally weaker.[8]

Role in Biological Systems

S-methyl thioacetate is implicated in microbial sulfur metabolism.[2] It can be produced by some microorganisms through enzymatic pathways involving the conversion of methanethiol.[8] It is considered an intermediate in the biogeochemical cycling of sulfur compounds, acting as both a sulfur donor and acceptor in various metabolic transformations.[8] Its structural similarity to acetyl-CoA suggests a potential role in related metabolic pathways, where it can be involved in the transfer of acetyl groups.[2] However, specific signaling pathways directly regulated by S-methyl thioacetate are not well-defined in the current literature. The broader context of its involvement is within the complex network of sulfur amino acid metabolism.

G Context of S-Methyl Thioacetate in Sulfur Metabolism cluster_precursors Precursors cluster_product Product cluster_downstream Downstream Involvement methanethiol Methanethiol smta S-Methyl Thioacetate methanethiol->smta Enzymatic Synthesis acetic_acid Acetic Acid / Acetyl-CoA acetic_acid->smta Enzymatic Synthesis sulfur_cycling Sulfur Compound Cycling smta->sulfur_cycling Hydrolysis acetyl_group_transfer Acetyl Group Transfer smta->acetyl_group_transfer

Metabolic Context of S-Methyl Thioacetate

Conclusion

S-methyl thioacetate is a compound of interest for its applications in the flavor and fragrance industry, as well as its utility as a synthetic intermediate. Its well-defined physical and chemical properties, coupled with its role in biological sulfur metabolism, make it a relevant molecule for study in various scientific disciplines. The experimental protocols and analytical data presented in this guide provide a solid foundation for researchers and professionals working with this versatile thioester.

References

The Natural Occurrence and Biosynthesis of Methyl Thioacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate (CH₃C(O)SCH₃) is a naturally occurring organosulfur compound that significantly contributes to the aroma and flavor profiles of a diverse range of foods and beverages.[1] While often associated with sulfurous or cheesy notes, at dilute concentrations, it imparts desirable sensory characteristics.[1] This technical guide provides a comprehensive overview of the natural occurrence of S-methyl thioacetate, its microbial and plant-based sources, and the biosynthetic pathways leading to its formation. Furthermore, it details the analytical methodologies for its extraction, identification, and quantification from various matrices, and explores its metabolic significance. This document is intended to be a valuable resource for researchers in food science, microbiology, and natural product chemistry, as well as for professionals in the flavor and fragrance industry and drug development.

Natural Occurrence of S-Methyl Thioacetate

S-Methyl thioacetate is a volatile compound found in a variety of natural sources, including dairy products, fermented beverages, fruits, and vegetables. Its presence is often a result of microbial metabolism or enzymatic activities within plant tissues.

Food Products

S-Methyl thioacetate is a key flavor component in many fermented foods. In dairy products, it is notably present in various types of cheeses, such as Camembert, and also in yogurt.[1] It is also a constituent of fermented beverages like beer and wine, where its concentration can influence the final aroma profile.[2][3] The compound has also been identified in baijiu, a traditional Chinese liquor.[1]

Beyond fermented products, S-methyl thioacetate has been reported in fruits such as melon and strawberries.[4][5] Its presence has also been noted in vegetables from the Allium genus, including onions, and in tomatoes.[6]

Microbial Sources

A significant portion of naturally occurring S-methyl thioacetate is of microbial origin. Several species of bacteria and yeast are known to produce this compound as a metabolite. Notably, Brevibacterium linens, a bacterium commonly found on the surface of smear-ripened cheeses, is a known producer. In the realm of fungi, various yeasts play a crucial role in its synthesis. Saccharomyces cerevisiae, the brewer's and baker's yeast, can produce S-methyl thioacetate from precursors like methyl mercaptan.[7] Other yeasts implicated in its production, particularly in the context of cheese ripening, include Geotrichum candidum and Kluyveromyces lactis.

Plant Sources

S-Methyl thioacetate is also found in the plant kingdom.[1] As mentioned, it is a component of the volatile profiles of melon, strawberry, onion, and tomato.[4][5][6] In plants, its formation is likely linked to the metabolism of sulfur-containing amino acids and enzymatic processes that release volatile sulfur compounds, which can act as precursors.[8]

Quantitative Data on S-Methyl Thioacetate Occurrence

The concentration of S-methyl thioacetate can vary significantly depending on the source, the specific microbial strains involved in fermentation, and the analytical methods used for quantification. The following table summarizes available quantitative data from the literature.

Natural SourceConcentration RangeAnalytical MethodReference(s)
Commercial Lager Beers< 1 to 18 µ g/liter Headspace Gas Chromatography[2]
Beer (produced by Saccharomyces cerevisiae)Up to 98 mg/liter (from 500 mg/liter methyl mercaptan)Gas Chromatography-Flame Photometric Detector (GC-FPD)[7]
Wine (Pinot Noir)High levels detected (specific values not provided)Solid Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection (SPME-GC-PFPD)[3]
Melon (Muskmelon)0.076 - 787.505 (units not specified)Gas Chromatography-Flame Photometric Detection (GC-FPD)[9]

Biosynthesis of S-Methyl Thioacetate

The primary biosynthetic pathway for S-methyl thioacetate involves the enzymatic or spontaneous reaction between methanethiol (methyl mercaptan) and acetyl-coenzyme A (acetyl-CoA). The key precursor, methanethiol, is derived from the catabolism of the sulfur-containing amino acid, L-methionine.

Methanethiol Formation from L-Methionine

In microorganisms such as Saccharomyces cerevisiae, the catabolism of L-methionine is the initial step. This process can proceed through a transamination reaction to form α-keto-γ-(methylthio)butyrate, which is then acted upon by a demethiolase to release methanethiol.[10]

Formation of S-Methyl Thioacetate

Once methanethiol is formed, it can react with acetyl-CoA to produce S-methyl thioacetate. This reaction can be enzymatic, as observed in Geotrichum candidum, or it can occur spontaneously under certain conditions. Acetyl-CoA is a central metabolite in cellular metabolism, derived from various sources including carbohydrate and fatty acid metabolism.

Below is a diagram illustrating the biosynthetic pathway of S-methyl thioacetate from L-methionine in yeast.

Methyl Thioacetate Biosynthesis Biosynthetic Pathway of S-Methyl Thioacetate in Yeast cluster_yeast Met L-Methionine KMTB α-keto-γ-(methylthio)butyrate Met->KMTB Transamination MT Methanethiol (Methyl Mercaptan) KMTB->MT Demethiolase MTA S-Methyl Thioacetate MT->MTA AcCoA Acetyl-CoA AcCoA->MTA YeastCell Yeast Cell

Biosynthetic pathway of S-methyl thioacetate in yeast.

Experimental Protocols for Analysis

The analysis of S-methyl thioacetate, a volatile sulfur compound, typically involves headspace extraction techniques followed by gas chromatography.

Headspace Solid-Phase Microextraction (HS-SPME) for Cheese Samples

This method is suitable for the extraction of volatile compounds from a solid matrix like cheese.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Solid-phase microextraction (SPME) fiber assembly (e.g., Carboxen/PDMS)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) or a pulsed flame photometric detector (PFPD)

  • Incubator/heating block with agitation

Procedure:

  • Sample Preparation: Grate a representative sample of the cheese. Weigh 1-5 g of the grated cheese into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., ethyl methyl sulfide) to the vial for quantification.

  • Equilibration: Seal the vial and place it in an incubator at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace. Agitation can be used to facilitate this process.

  • Extraction: Insert the SPME fiber into the headspace of the vial, ensuring it does not touch the sample. Expose the fiber for a specific time (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of volatile compounds.

  • Desorption and GC Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column.

  • GC-MS/PFPD Analysis: The separated compounds are then detected and identified by the mass spectrometer or the pulsed flame photometric detector.

Headspace Gas Chromatography (HS-GC) for Beer and Wine Samples

This protocol is adapted for liquid samples such as beer and wine.

Materials:

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Headspace autosampler

  • Gas chromatograph with a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD)

  • Gas-tight syringe (if manual injection is performed)

Procedure:

  • Sample Preparation: Pipette a defined volume (e.g., 5-10 mL) of the beer or wine sample into a 20 mL headspace vial. To enhance the release of volatiles, a salt (e.g., NaCl) can be added to the sample to increase the ionic strength.

  • Internal Standard: Add a suitable internal standard for quantitative analysis.

  • Equilibration: Seal the vial and place it in the headspace autosampler's incubator. The sample is typically heated (e.g., 60-80 °C) for a set time (e.g., 15-30 minutes) with or without agitation.

  • Injection: A heated gas-tight syringe or a sample loop in the autosampler is used to withdraw a specific volume of the headspace gas and inject it into the GC.

  • GC-FPD/SCD Analysis: The injected sample is separated on the GC column, and the sulfur-containing compounds are selectively detected by the FPD or SCD.

Below is a generalized workflow for the analysis of S-methyl thioacetate.

Analytical Workflow General Analytical Workflow for S-Methyl Thioacetate Sample Sample (Cheese, Beer, etc.) Prep Sample Preparation (Grating, Pipetting, etc.) Sample->Prep IS Addition of Internal Standard Prep->IS Equil Headspace Equilibration (Heating & Agitation) IS->Equil Extract Extraction (HS-SPME or HS Injection) Equil->Extract GC Gas Chromatography Separation Extract->GC Detect Detection (MS, FPD, or SCD) GC->Detect Data Data Analysis (Identification & Quantification) Detect->Data

General analytical workflow for S-methyl thioacetate.

Signaling Pathways and Metabolic Significance

Currently, there is limited evidence to suggest that S-methyl thioacetate plays a direct role in cellular signaling pathways in the same manner as well-established signaling molecules. Its primary biological significance, as documented in the scientific literature, is its contribution to the flavor and aroma of various foods and beverages.[1][11]

However, its biosynthesis is intrinsically linked to central metabolic pathways, particularly sulfur amino acid metabolism and the availability of acetyl-CoA. The production of S-methyl thioacetate can be seen as a metabolic endpoint for excess methanethiol, a potentially toxic compound. Therefore, its synthesis may serve as a detoxification mechanism in certain microorganisms. Further research is required to elucidate any other potential physiological roles of S-methyl thioacetate in the organisms that produce it.

Conclusion

S-Methyl thioacetate is a naturally occurring volatile sulfur compound with a significant impact on the sensory properties of a wide array of foods and beverages. Its formation is primarily driven by microbial activity, originating from the catabolism of L-methionine and its subsequent reaction with acetyl-CoA. The analytical techniques of headspace sampling coupled with gas chromatography and selective detectors are essential for its accurate identification and quantification. While its role as a flavor compound is well-established, further investigation into its potential metabolic significance could unveil novel biological functions. This guide provides a foundational understanding for researchers and professionals working with this important natural product.

References

An In-depth Technical Guide to the Constitutional Isomers of Methyl Thioacetate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl thioacetate (C₃H₆OS) presents two primary constitutional isomers, S-methyl thioacetate and O-methyl thioacetate, which differ in the placement of the sulfur atom within the ester linkage. This seemingly subtle structural variation leads to distinct physicochemical properties and potential biological activities, making them intriguing subjects for research and development, particularly in the pharmaceutical and flavor industries. This technical guide provides a comprehensive overview of these isomers, summarizing their properties, synthesis, and potential applications in drug development, supported by experimental protocols and logical diagrams.

Physicochemical Properties

The constitutional isomers of this compound exhibit notable differences in their physical and chemical characteristics. S-methyl thioacetate is a naturally occurring compound found in various plants, such as onions and tomatoes, and contributes to the flavor profile of certain foods like Camembert cheese.[1][2] In contrast, O-methyl thioacetate is not commonly found in nature and has been primarily a subject of theoretical studies.[1] A summary of their key physicochemical properties is presented in Table 1.

PropertyS-Methyl ThioacetateO-Methyl Thioacetate
IUPAC Name S-methyl ethanethioateO-methyl ethanethioate
Synonyms This compound, Thioacetic acid S-methyl esterThis compound, Acetic acid, thio-, O-methyl ester
CAS Number 1534-08-321119-13-1
Molecular Formula C₃H₆OSC₃H₆OS
Molecular Weight 90.14 g/mol 90.14 g/mol
Appearance Colorless to pale yellow liquid-
Odor Sulfurous, eggy, cheesy, cabbage-like-
Boiling Point 95.0-96.0 °C at 760 mmHg65.9 °C at 760 mmHg
Density 1.013 - 1.024 g/cm³1.008 g/cm³
Refractive Index 1.460 - 1.468 @ 20 °C1.47
Solubility Soluble in alcohol and oils-

Synthesis and Experimental Protocols

The synthesis of S-methyl and O-methyl thioacetate can be achieved through various established organic chemistry reactions. The selection of a particular method depends on the desired isomer and the available starting materials.

Synthesis of S-Methyl Thioacetate

S-methyl thioacetate is commonly synthesized via nucleophilic substitution reactions involving a methylthiolate source and an acetylating agent.

Protocol 1: From Acetic Anhydride and Sodium Thiomethoxide

This method involves the reaction of acetic anhydride with sodium thiomethoxide.

  • Reaction: (CH₃CO)₂O + NaSCH₃ → CH₃COSCH₃ + CH₃COONa

  • Procedure:

    • Dissolve sodium thiomethoxide in a suitable solvent, such as water.

    • Slowly add acetic anhydride to the solution while maintaining the temperature between 60-70 °C.

    • Stir the reaction mixture for approximately 2 hours.

    • After the reaction is complete, the product can be isolated and purified using standard techniques like distillation.

General Synthesis of Thioesters

A general and widely applicable method for the synthesis of thioesters involves the reaction of a thiol with an acid chloride in the presence of a base. This can be adapted for the synthesis of S-methyl thioacetate.

Protocol 2: From Thiol and Acid Chloride

  • Reaction: R-SH + R'-COCl → R'-CO-S-R + HCl

  • Procedure:

    • Dissolve the thiol (e.g., methanethiol) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a base (e.g., pyridine or triethylamine) followed by the dropwise addition of the acid chloride (e.g., acetyl chloride).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • The solvent is then removed under reduced pressure, and the crude product can be purified by column chromatography or distillation.

The following diagram illustrates the general workflow for the synthesis of S-methyl thioacetate from a thiol and an acid chloride.

G cluster_synthesis Synthesis of S-Methyl Thioacetate start Start: Methanethiol & Acetyl Chloride dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to 0°C dissolve->cool add_base Add Base cool->add_base add_acid_chloride Add Acetyl Chloride add_base->add_acid_chloride react React at Room Temperature add_acid_chloride->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify end End: S-Methyl Thioacetate purify->end

General workflow for the synthesis of S-methyl thioacetate.

Applications in Drug Development

While specific pharmacological activities of S-methyl and O-methyl thioacetate are not extensively documented, the thioester functional group is of significant interest in drug development for several reasons.

Thioesters as Prodrugs

Thioesters can serve as prodrugs for thiol-containing drugs. The thioester linkage can mask a pharmacologically active thiol group, improving the drug's stability and pharmacokinetic properties. In vivo, the thioester can be hydrolyzed by esterases to release the active thiol. This approach can be particularly useful for improving the oral bioavailability of thiol drugs.

The diagram below illustrates the general concept of a thioester prodrug strategy.

G cluster_prodrug Thioester Prodrug Concept Prodrug Thioester Prodrug (e.g., this compound derivative) Metabolism In Vivo Hydrolysis (Esterases) Prodrug->Metabolism Administration ActiveDrug Active Thiol Drug Metabolism->ActiveDrug Release

General concept of a thioester-based prodrug strategy.
Role in Biological Systems and Potential as Enzyme Inhibitors

Thioesters are crucial intermediates in various metabolic pathways, most notably in the form of acetyl-CoA.[3] This central role in biochemistry suggests that synthetic thioesters could act as mimics or inhibitors of enzymes involved in these pathways. For instance, they could potentially inhibit enzymes that utilize acetyl-CoA as a substrate. While no specific enzyme inhibition data for S-methyl or O-methyl thioacetate has been found, this remains a plausible area for future investigation in drug discovery.

The following diagram depicts the logical relationship of how a thioester analog could potentially inhibit an enzyme that processes a natural thioester substrate.

G cluster_inhibition Potential Enzyme Inhibition by Thioester Analogs Enzyme Enzyme (e.g., Acetyltransferase) Product Product Enzyme->Product Catalyzes Reaction NaturalSubstrate Natural Substrate (e.g., Acetyl-CoA) NaturalSubstrate->Enzyme Binds to Active Site ThioesterAnalog Thioester Analog (e.g., this compound) ThioesterAnalog->Enzyme Potential Competitive Inhibition

Potential mechanism of enzyme inhibition by thioester analogs.

Conclusion

The constitutional isomers of this compound, S-methyl thioacetate and O-methyl thioacetate, offer distinct chemical properties and synthetic accessibility. While their direct applications in drug development are not yet well-defined, the inherent reactivity and biological relevance of the thioester functional group suggest potential for their use as prodrug moieties and as scaffolds for the design of enzyme inhibitors. Further research into the specific biological activities of these isomers is warranted to fully explore their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.

References

A Technical Guide to Methyl Thioacetate: From Molecular Properties to Biochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl thioacetate, covering its fundamental molecular properties, detailed experimental protocols for its synthesis and analysis, and its role in biochemical pathways. The information is intended to support researchers and professionals in the fields of chemistry, biochemistry, and drug development in their understanding and application of this versatile thioester.

Core Molecular and Physical Properties

This compound, a simple yet significant organosulfur compound, possesses distinct chemical and physical characteristics that are crucial for its application in various scientific domains. Its key quantitative properties are summarized below for clear reference and comparison.

PropertyValueReference
Molecular Formula C₃H₆OS[1][2][3]
Molecular Weight 90.14 g/mol [1][2][4]
CAS Number 1534-08-3[1]
Density 1.013 g/cm³[4]
Boiling Point 97 - 99 °C[2]
Flash Point 12 °C[2]
Appearance Colorless liquid[4]

Experimental Protocols

A thorough understanding of the synthesis and analysis of this compound is essential for its practical application. This section details established experimental methodologies.

Synthesis of this compound

Method 1: Formation from Acetylene and Methane Thiol

This protocol describes the formation of this compound under hydrothermal conditions, which may be relevant to prebiotic chemistry studies.[5]

Materials:

  • Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)

  • 1 M Sodium sulfide (Na₂S) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water (H₂O)

  • Methanethiol (CH₃SH)

  • Acetylene (HC≡CH)

  • Carbon monoxide (CO) (optional, enhances conversion)

  • 125 ml serum bottle with silicon stopper

  • Ethyl acetate for extraction

Procedure:

  • Charge a 125 ml serum bottle with 2.0 mmol of NiSO₄·6H₂O.

  • Seal the bottle with a silicon stopper and deaerate the headspace.

  • Inject the following solutions into the bottle: 1.5 ml of 1 M Na₂S, 0.6 mL of 1 M NaOH, and 7.9 mL of H₂O.

  • Introduce 25 mL of CH₃SH and 90 mL of HC≡CH into the bottle. For enhanced conversion, a mixture of 45 mL of HC≡CH and 45 mL of CO can be used.

  • Incubate the reaction mixture for 1 day at 105 °C.

  • After incubation, extract the this compound from the aqueous phase using ethyl acetate.

  • Identify the product using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a primary technique for the identification and quantification of this compound, particularly in complex mixtures such as food and flavor samples.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A suitable capillary column (e.g., FFAP) is often employed for the separation of volatile sulfur compounds.

General Procedure:

  • Sample Preparation: Depending on the matrix, sample preparation may involve solvent extraction (e.g., with ethyl acetate), headspace analysis, or solid-phase microextraction (SPME).

  • Injection: Inject a small volume of the prepared sample into the GC inlet.

  • Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. A programmed temperature ramp is typically used.

  • Detection and Identification: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. Spectral data can be found in public databases such as PubChem.

Biochemical Pathway: Enzymatic Synthesis in Geotrichum candidum

This compound is a known flavor compound in various foods, and its formation can be mediated by enzymatic processes. In the fungus Geotrichum candidum, an enzymatic reaction has been identified that synthesizes S-methyl thioacetate from methanethiol and acetyl-CoA.[1][2] This pathway is significant in the development of characteristic flavors in certain cheeses.

Below is a diagram illustrating this enzymatic synthesis.

Enzymatic_Synthesis_of_Methyl_Thioacetate cluster_reactants Substrates cluster_enzyme Enzymatic Reaction cluster_products Products Methanethiol Methanethiol (CH₃SH) Enzyme Thioester Synthase (in G. candidum) Methanethiol->Enzyme AcetylCoA Acetyl-CoA AcetylCoA->Enzyme MTA S-Methyl Thioacetate (MTA) Enzyme->MTA CoA Coenzyme A (CoA-SH) Enzyme->CoA

Caption: Enzymatic synthesis of S-methyl thioacetate in Geotrichum candidum.

References

Methodological & Application

Application Notes and Protocols for Methyl Thioacetate in Thiol-Ene Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-ene click chemistry has emerged as a powerful tool in chemical synthesis, materials science, and bioconjugation due to its high efficiency, stereoselectivity, and favorable reaction kinetics. The reaction proceeds via an anti-Markovnikov addition of a thiol to an alkene, forming a stable thioether linkage. One of the challenges in working with thiols is their propensity for oxidation, which can reduce their shelf-life and reaction efficiency. To circumvent this, thiols are often protected as thioacetates. Methyl thioacetate serves as a convenient and stable precursor to methanethiol, which can be deprotected in situ for immediate use in thiol-ene reactions.

These application notes provide detailed protocols for the use of this compound in thiol-ene click chemistry, covering both a two-step deprotection-then-reaction process and a one-pot in situ deprotection and reaction.

Reaction Mechanisms

The thiol-ene reaction can proceed through two primary mechanisms: a radical-mediated pathway and a nucleophilic Michael addition pathway.

  • Radical-Mediated Thiol-Ene Reaction: This mechanism is typically initiated by light, heat, or a radical initiator. A thiyl radical is generated, which then adds to an alkene to form a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the thioether product.[1] This pathway is versatile and can be used with a wide range of alkenes.

  • Nucleophilic Thiol-Ene (Michael Addition): This pathway is effective when the alkene is electron-deficient, such as in acrylates or maleimides. A base is used to deprotonate the thiol, forming a nucleophilic thiolate anion. The thiolate then attacks the electron-poor double bond in a conjugate addition reaction to form the thioether.

Data Presentation

The following tables summarize quantitative data from relevant studies on thioacetate deprotection and thiol-ene reactions.

Starting MaterialDeprotection AgentSolventConditionsProductPurityYieldReference
S-(10-Undecenyl) thioacetate (2.0 g)NaOH (700 mg in 2.5 mL H₂O)Ethanol (10 mL)Reflux, 2 hours11-Mercapto-1-undecene95%1.3 g[2][3]
Thioacetate cross-linkerAmmonium HydroxideNot specifiedUp to 300 minThiol cross-linkerNot specifiedNot specified[4]
Resin-bound peptide thioacetateDithiothreitol (DTT) (100 eq) / HCl·H‐Cys‐OMe (100 eq)DMF:phosphate buffer (8:2), pH 8.51 hourResin-bound thiolated peptide>95% conversionNot specified[1]
ThiolEneInitiator/CatalystConditionsProductConversion/YieldReference
Thioacetic acidResin-bound unsaturated peptideDPAP/MAPUV (365 nm)Resin-bound peptide thioacetateModerate to high[1]
1,6-HexanedithiolEthylene glycol dimethacrylateNot specified5 minThiol-terminated prepolymer>90%[5]
Glycosyl thiolPeptide with alloc/norborneneDPAPNot specifiedGlycopeptide24-37% (macrocyclization)[6]

Experimental Protocols

Protocol 1: Two-Step Deprotection of this compound and Subsequent Radical-Initiated Thiol-Ene Reaction

This protocol first describes the deprotection of this compound to generate methanethiol, followed by its use in a separate thiol-ene reaction. This method offers better control over the stoichiometry of the thiol-ene reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (degassed)

  • Hydrochloric acid (HCl, 2 M, degassed)

  • Diethyl ether (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Alkene of choice

  • Radical initiator (e.g., AIBN or a photoinitiator like DPAP)

  • Solvent for thiol-ene reaction (e.g., THF, DMF, degassed)

Procedure:

Step 1: Deprotection of this compound

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in degassed ethanol in a round-bottom flask.

  • Add a solution of NaOH in water dropwise to the flask. A typical stoichiometry is 2 equivalents of NaOH per equivalent of this compound.

  • Reflux the reaction mixture for 2 hours.

  • Cool the mixture to room temperature.

  • Neutralize the mixture by adding degassed 2 M HCl solution until the pH is neutral.

  • Transfer the mixture to a separatory funnel under an inert atmosphere.

  • Extract the aqueous layer with degassed diethyl ether.

  • Wash the combined organic layers with degassed water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Carefully remove the solvent in vacuo at a low temperature to obtain methanethiol. Caution: Methanethiol is a volatile and odorous compound. Handle in a well-ventilated fume hood.

Step 2: Radical-Initiated Thiol-Ene Reaction

  • In a separate flask under an inert atmosphere, dissolve the alkene and the radical initiator in the chosen degassed solvent.

  • Add the freshly prepared methanethiol to the reaction mixture. A slight excess of the thiol or ene may be used depending on the desired final product.

  • If using a photoinitiator, irradiate the mixture with a UV lamp at the appropriate wavelength (e.g., 365 nm for DPAP). If using a thermal initiator like AIBN, heat the reaction to the appropriate temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Upon completion, remove the solvent in vacuo.

  • Purify the product by column chromatography or distillation as required.

Protocol 2: One-Pot In Situ Deprotection of this compound and Nucleophilic Thiol-Ene (Michael Addition) Reaction

This protocol is suitable for electron-deficient alkenes (e.g., acrylates, maleimides) and combines the deprotection and thiol-ene reaction in a single step.

Materials:

  • This compound

  • Electron-deficient alkene (e.g., N-phenylmaleimide, methyl acrylate)

  • Base (e.g., ammonium hydroxide, triethylamine)

  • Solvent (e.g., THF, DMF, degassed)

Procedure:

  • Under an inert atmosphere, dissolve the electron-deficient alkene in the chosen degassed solvent in a reaction flask.

  • Add this compound to the solution.

  • Add the base to the reaction mixture. The base will catalyze both the deprotection of this compound to form the methanethiolate anion and the subsequent Michael addition. The amount of base should be catalytic, but optimization may be required.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR). The reaction time can vary from minutes to several hours.[4]

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated ammonium chloride solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Thiol_Ene_Mechanisms cluster_0 Radical-Mediated Pathway cluster_1 Nucleophilic (Michael Addition) Pathway Thiol (R-SH) Thiol (R-SH) Thiyl Radical (R-S.) Thiyl Radical (R-S.) Thiol (R-SH)->Thiyl Radical (R-S.) Initiation Thioether (R-S-R') Thioether (R-S-R') Thiol (R-SH)->Thioether (R-S-R') Initiator Initiator Initiator->Thiyl Radical (R-S.) Carbon-centered Radical Carbon-centered Radical Thiyl Radical (R-S.)->Carbon-centered Radical Propagation Alkene Alkene Alkene->Carbon-centered Radical Carbon-centered Radical->Thioether (R-S-R') Chain Transfer Thiol_M (R-SH) Thiol (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol_M (R-SH)->Thiolate (R-S-) Deprotonation Base Base Base->Thiolate (R-S-) Enolate Intermediate Enolate Intermediate Thiolate (R-S-)->Enolate Intermediate Nucleophilic Attack Electron-deficient Alkene Electron-deficient Alkene Electron-deficient Alkene->Enolate Intermediate Thioether_M (R-S-R') Thioether (R-S-R') Enolate Intermediate->Thioether_M (R-S-R') Protonation

Caption: Mechanisms of Thiol-Ene Click Chemistry.

Experimental_Workflow cluster_0 Protocol 1: Two-Step Process cluster_1 Protocol 2: One-Pot Process A1 Deprotection of This compound A2 Isolation of Methanethiol A1->A2 A3 Thiol-Ene Reaction with Alkene A2->A3 A4 Purification A3->A4 B1 Mix this compound, Alkene, and Base B2 In Situ Deprotection and Reaction B1->B2 B3 Workup and Purification B2->B3

Caption: Experimental Workflows for Thiol-Ene Reactions.

References

Application Note: Amide Synthesis via Aminolysis of Methyl Thioacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. While numerous methods exist, many rely on coupling reagents that can be hazardous, expensive, and generate significant waste. The direct aminolysis of thioesters, such as methyl thioacetate, presents a milder, more atom-economical alternative. Thioesters are more reactive than their corresponding oxygen esters due to the poorer π-orbital overlap between the sulfur 3p and carbon 2p orbitals, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1] This heightened reactivity often allows the reaction to proceed under mild conditions, sometimes without the need for a catalyst.[1] This application note provides a detailed protocol for the reaction of this compound with primary and secondary amines to yield N-substituted amides, a reaction valuable for synthesizing peptides, small molecule drugs, and other critical organic compounds.

Mechanism of Reaction

The aminolysis of a thioester proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating the more stable methanethiolate leaving group to form the final amide product. Computational studies suggest a stepwise "addition/elimination" pathway is preferred.[2]

ExperimentalWorkflow prep 1. Preparation - Dry glassware - Weigh amine - Prepare solvent setup 2. Reaction Setup - Dissolve amine in solvent - Add this compound - Stir at specified temp. prep->setup monitor 3. Monitoring - Track progress via TLC/LC-MS - Determine reaction completion setup->monitor workup 4. Aqueous Work-up - Quench reaction - Solvent extraction - Wash with NaHCO3 & Brine monitor->workup Reaction Complete dry_conc 5. Drying & Concentration - Dry organic layer (e.g., MgSO4) - Filter - Remove solvent via rotovap workup->dry_conc purify 6. Purification - Column chromatography or - Recrystallization dry_conc->purify Crude Product analyze 7. Analysis - Characterize pure product (NMR, MS, etc.) - Calculate yield purify->analyze Pure Product

References

Application Notes and Protocols for the Analytical Detection of Methyl Thioacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl thioacetate (CH₃C(O)SCH₃) is a volatile sulfur-containing compound recognized for its characteristic sulfurous, cheesy, and cabbage-like aroma. It is found in a variety of food products, including wine, cheese, and some fruits, where it can significantly influence the overall flavor profile. Beyond the food and beverage industry, the detection and quantification of this compound and other volatile sulfur compounds (VSCs) are crucial in environmental monitoring and in the quality control of pharmaceutical products, where they can be present as impurities or degradation products.

These application notes provide an overview of the primary analytical techniques for the detection and quantification of this compound, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and quantitative performance data are presented to assist researchers in selecting and implementing the most suitable method for their specific application.

Analytical Methods Overview

The selection of an analytical method for this compound is largely dependent on the sample matrix, the required sensitivity, and the available instrumentation. Gas chromatography is often the method of choice due to the volatile nature of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile compounds. The mass spectrometer provides high selectivity and sensitivity, allowing for the detection of trace levels of this compound in complex matrices. Headspace sampling techniques, such as Solid-Phase Microextraction (SPME), are commonly employed for sample introduction to minimize matrix effects and pre-concentrate the analyte.[1][2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. While less selective than MS, it offers excellent sensitivity and a wide linear range for the analysis of this compound, particularly in less complex samples or for the analysis of flavor standards.[3]

  • Gas Chromatography with Pulsed Flame Photometric Detection (GC-PFPD): This detector is highly selective for sulfur-containing compounds, making it an excellent choice for the analysis of this compound in complex matrices where interferences from other co-eluting compounds may be a concern.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: While less common for such a volatile analyte, HPLC can be employed for the analysis of this compound, particularly in non-volatile matrices or when derivatization is performed. The choice of a suitable stationary phase and mobile phase is critical for achieving adequate separation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used to detect this compound and other relevant volatile sulfur compounds. This information can be used to compare the suitability of each method for a specific application based on the required sensitivity and precision.

Table 1: Gas Chromatography (GC) Methods for Volatile Sulfur Compounds

AnalyteMethodDetectorLimit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (%RSD)Reference
This compound HS-SPME-GCPFPD0.5 µg/L>0.99>80-[4]
Various VSCsHS-SPME-GCMS---<20[5]
Various VSCsHS-SPME-GCMS->0.99976-92<7
Fatty Acid Methyl EstersGCFID-->95-[3]

Note: Data for "Various VSCs" and "Fatty Acid Methyl Esters" are included to provide a general indication of the performance of these methods for similar analytes, as specific comprehensive validation data for this compound is not always available in a single source.

Table 2: High-Performance Liquid Chromatography (HPLC) Methods for Organic Compounds

AnalyteMethodDetectorLimit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (%RSD)Reference
Thiophanate-MethylHPLCUV----[6]
AminothiazoleHPLCUV----[7]

Note: Data for related organic compounds are provided as a reference for typical HPLC method performance, as detailed validation data for this compound by HPLC is limited.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound in Liquid Samples (e.g., Wine, Water)

This protocol describes a general procedure for the extraction and analysis of this compound from liquid samples using HS-SPME coupled with GC-MS.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Heating and agitation unit for SPME

  • Sodium chloride (NaCl)

  • This compound standard

  • Internal standard (e.g., 2-nonanol)

  • Methanol (HPLC grade)

Procedure:

  • Sample Preparation:

    • Pipette 10 mL of the liquid sample into a 20 mL headspace vial.

    • Add a known amount of internal standard solution.

    • Add 3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Immediately seal the vial with a PTFE/silicone septum and cap.

  • HS-SPME Extraction:

    • Place the vial in the heating and agitation unit.

    • Pre-incubate the sample at 40-60°C for 10-20 minutes with agitation to allow for equilibration between the sample and the headspace.[8]

    • Expose the SPME fiber to the headspace of the sample for 20-40 minutes at the same temperature with continued agitation.[1]

  • GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately insert it into the GC injection port for thermal desorption.

    • Desorb the analytes from the fiber in the injector at 250°C for 2-5 minutes in splitless mode.

    • Chromatographic separation is typically performed on a capillary column such as a DB-WAX or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • The oven temperature program can be optimized but a typical starting point is:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp to 220°C at a rate of 10°C/min.

      • Hold at 220°C for 5 minutes.

    • The carrier gas is typically helium at a constant flow rate of 1 mL/min.

    • The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

    • Acquire data in full scan mode (e.g., m/z 35-350) for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity. The characteristic ions for this compound (m/z 90, 43, 47) should be monitored.

Workflow for HS-SPME GC-MS Analysis

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid Sample (10 mL) ISTD Add Internal Standard Sample->ISTD NaCl Add NaCl (3 g) ISTD->NaCl Vial Seal Headspace Vial NaCl->Vial Incubate Incubate (e.g., 50°C, 15 min) Vial->Incubate Expose Expose Fiber (e.g., 30 min) Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect

Caption: Workflow for the analysis of this compound by HS-SPME GC-MS.

Protocol 2: Direct Injection GC-FID for this compound in Standard Solutions

This protocol is suitable for the quantitative analysis of this compound in relatively clean samples, such as flavor standards or chemical reaction mixtures.

Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Autosampler vials

  • Appropriate solvent (e.g., methanol, hexane)

  • This compound standard

  • Internal standard (e.g., nonane)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

    • Add a constant concentration of the internal standard to each calibration standard and sample.

    • Dilute the unknown samples with the solvent to fall within the calibration range.

  • GC-FID Analysis:

    • Inject 1 µL of the standard or sample into the GC.

    • Use a suitable capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Set the injector temperature to 250°C and the detector temperature to 280°C.

    • The oven temperature program can be set as follows:

      • Initial temperature of 50°C, hold for 2 minutes.

      • Ramp to 200°C at 15°C/min.

      • Hold at 200°C for 2 minutes.

    • Use helium as the carrier gas at a constant flow rate.

    • The FID gases are typically hydrogen and air.

  • Quantification:

    • Identify the peaks for this compound and the internal standard based on their retention times.

    • Integrate the peak areas.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Logical Relationship for GC-FID Quantification

cluster_prep Preparation cluster_analysis Analysis & Quantification Standards Prepare Calibration Standards ISTD Add Internal Standard to All Standards->ISTD Samples Prepare Unknown Samples Samples->ISTD GC_FID GC-FID Analysis ISTD->GC_FID Peak_Area Measure Peak Areas GC_FID->Peak_Area Calibration Construct Calibration Curve Peak_Area->Calibration Concentration Determine Sample Concentration Calibration->Concentration

Caption: Logical workflow for quantitative analysis using GC-FID with an internal standard.

Conclusion

The analytical methods described in these application notes provide robust and reliable approaches for the detection and quantification of this compound in a variety of matrices. The choice between GC-MS, GC-FID, GC-PFPD, and HPLC will depend on the specific requirements of the analysis, including the need for high sensitivity, selectivity, and the nature of the sample matrix. The provided protocols offer a starting point for method development and can be further optimized to meet specific analytical challenges. For trace-level analysis in complex samples, HS-SPME-GC-MS is a highly recommended technique. For routine quality control of simpler mixtures, GC-FID provides a cost-effective and efficient solution.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Methyl Thioacetate to Produce Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic hydrolysis of thioesters, such as methyl thioacetate, represents a mild and selective method for the generation of thiols. Thiols are a critical functional group in many biologically active molecules and are key intermediates in the synthesis of pharmaceuticals. However, their high reactivity and susceptibility to oxidation make them challenging to handle and store. A common strategy to overcome this is the use of a thioacetate protecting group, which is stable and can be selectively removed to release the free thiol immediately before its intended use. Enzymatic hydrolysis offers a green and efficient alternative to chemical deprotection methods, which often require harsh reagents. Lipases and esterases are the primary classes of enzymes employed for this transformation, offering high catalytic efficiency and specificity under mild reaction conditions.

This document provides detailed application notes and experimental protocols for the enzymatic hydrolysis of methyl thioacetamide, leveraging commonly used enzymes such as Candida rugosa lipase and Porcine Liver Esterase (PLE).

Data Presentation

Table 1: Influence of Enzyme Concentration on Thiol Yield from S-3-(2-methylfuryl) thioacetate

Enzyme (Candida rugosa lipase) Concentration (Units)Incubation Time (min)Thiol Yield (%)
6.51510
261550
651588

Data adapted from studies on S-3-(2-methylfuryl) thioacetate, a representative thioacetate.[1]

Table 2: Yields of Various Thiols from their Thioacetate Precursors via Enzymatic Hydrolysis

Thioacetate PrecursorEnzymeThiol ProductYield (%)
S-4-(4-methyl-2-oxo-pentyl) thioacetatePorcine Liver Esterase (PLE)4-Mercapto-4-methyl-2-pentanone83
S-3-(hexanal) thioacetatePorcine Liver Esterase (PLE)3-Mercaptohexanal47

This table showcases the utility of Porcine Liver Esterase in generating different thiol compounds from their corresponding thioacetates.[1]

Mandatory Visualizations

Enzymatic Hydrolysis of this compound

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products methyl_thioacetate This compound enzyme Lipase / Esterase methyl_thioacetate->enzyme Substrate Binding water Water (H₂O) water->enzyme methanethiol Methanethiol enzyme->methanethiol Product Release acetic_acid Acetic Acid enzyme->acetic_acid

Caption: Enzymatic hydrolysis of this compound to methanethiol and acetic acid.

Experimental Workflow for Enzymatic Hydrolysis

Experimental_Workflow start Start prepare_substrate Prepare this compound Solution start->prepare_substrate prepare_enzyme Prepare Enzyme Solution (e.g., Candida rugosa lipase in buffer) start->prepare_enzyme reaction_setup Combine Substrate and Enzyme Solutions in Reactor prepare_substrate->reaction_setup prepare_enzyme->reaction_setup incubation Incubate at Controlled Temperature and pH with Stirring reaction_setup->incubation monitoring Monitor Reaction Progress (e.g., GC, HPLC, or DTNB assay) incubation->monitoring quenching Quench Reaction (e.g., pH change or solvent addition) monitoring->quenching Upon completion extraction Extract Thiol Product with Organic Solvent quenching->extraction analysis Analyze Product (Yield and Purity Determination) extraction->analysis end End analysis->end

Caption: A typical experimental workflow for the enzymatic hydrolysis of this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound using Candida rugosa Lipase

This protocol is adapted from general procedures for the hydrolysis of thioacetates using Candida rugosa lipase.[1]

Materials:

  • This compound

  • Lipase from Candida rugosa (e.g., Sigma-Aldrich L1754)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Cyclohexane (or other suitable organic solvent)

  • Sodium sulfate (anhydrous)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Substrate Preparation: Prepare a solution of this compound in cyclohexane. The concentration will depend on the specific experimental goals, but a starting point could be in the range of 10-50 mM.

  • Enzyme Preparation: Dissolve the Candida rugosa lipase in 0.1 M phosphate buffer (pH 7.0). The amount of enzyme will influence the reaction rate, with a range of 10-100 units per mmol of substrate being a reasonable starting point.[1]

  • Reaction Setup: In a reaction vessel, combine the this compound solution (e.g., 20 mL) and the enzyme solution (e.g., 40 mL). This creates a two-phase system.

  • Incubation: Stir the mixture vigorously at room temperature (approximately 25°C) to ensure adequate mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots from the organic phase at different time intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the desired conversion is reached, stop the reaction by separating the organic and aqueous phases using a separatory funnel.

  • Work-up:

    • Wash the organic phase twice with deionized water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution using a rotary evaporator to obtain the crude thiol product.

  • Analysis: Characterize the product and determine the yield using appropriate analytical techniques (e.g., GC, HPLC, NMR).

Protocol 2: Thioesterase Activity Assay for this compound Hydrolysis

This protocol provides a method to determine the activity of an enzyme (e.g., a thioesterase or esterase) that hydrolyzes this compound. The assay is based on the colorimetric detection of the released thiol using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • This compound

  • Enzyme solution (purified or crude extract)

  • HEPES buffer (10 mM, pH 7.5)

  • Potassium chloride (50 mM)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.3 mM in buffer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare the assay buffer containing 10 mM HEPES (pH 7.5) and 50 mM KCl.

    • Prepare the DTNB solution in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • DTNB solution

      • This compound solution (to the desired final concentration, e.g., 1 mM)

    • The total reaction volume should be consistent (e.g., 200 µL).

  • Initiation of Reaction:

    • Initiate the reaction by adding a small volume of the enzyme solution to each well.

    • Immediately place the plate in a microplate reader.

  • Measurement:

    • Mix the plate for 5 seconds.

    • Measure the absorbance at 412 nm at 1-minute intervals for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of change in absorbance over time (ΔA412/min).

    • Use the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹) to calculate the rate of thiol production.

    • Enzyme activity can be expressed in units (µmol of product formed per minute) per mg of protein.

Concluding Remarks

The enzymatic hydrolysis of this compound provides a valuable tool for the controlled release of methanethiol, a precursor for various applications in research and drug development. The protocols outlined here, utilizing readily available enzymes, offer a starting point for the development of customized hydrolysis procedures. Optimization of reaction parameters such as enzyme and substrate concentrations, pH, temperature, and reaction time will be crucial for achieving high yields and purity of the desired thiol product. The provided assay protocol allows for the efficient screening and characterization of enzymes for this specific transformation.

References

One-Pot Synthesis of Sulfides Using Thioacetate Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of organic sulfides is a cornerstone in medicinal chemistry and materials science, with the sulfide moiety being a key structural component in numerous pharmaceuticals and functional materials. Traditional methods for sulfide synthesis often involve the use of foul-smelling and readily oxidized thiols. To circumvent these issues, one-pot methodologies utilizing thiol surrogates have gained significant traction. This document details the application of thioacetate derivatives, such as potassium thioacetate and related S-alkyl thioacetates, as odorless and stable thiol precursors for the efficient one-pot synthesis of a variety of sulfides. These methods offer advantages such as operational simplicity, mild reaction conditions, and the avoidance of toxic reagents.[1][2][3]

Core Principles

The one-pot synthesis of sulfides using thioacetate as a sulfur source generally proceeds through a two-step sequence within a single reaction vessel:

  • In Situ Thiolate Generation: The thioacetate is reacted with a base to generate a thiolate anion. In the case of potassium thioacetate (PTA), this is a direct source of the thioacetate anion. For S-alkyl thioacetates, a nucleophilic substitution or deprotection step is required to generate the corresponding alkyl thiolate.

  • Nucleophilic Substitution: The generated thiolate anion then acts as a potent nucleophile, reacting with an electrophile (typically an alkyl, benzyl, or aryl halide) to form the desired sulfide product.

This approach avoids the isolation of intermediate thioacetates or volatile thiols, streamlining the synthetic process and minimizing waste.[1][3]

Applications in Research and Drug Development

The operational simplicity and broad substrate scope of this one-pot methodology make it highly attractive for:

  • Lead Optimization: Rapidly generating libraries of sulfide-containing analogues of lead compounds to explore structure-activity relationships (SAR).

  • Late-Stage Functionalization: Introducing the sulfide moiety into complex, biologically active molecules at a late stage of the synthesis.[3]

  • Development of Novel Therapeutics: The sulfide functional group is present in numerous approved drugs, and this methodology provides an efficient route to novel sulfide-containing drug candidates. Organosulfur compounds, including sulfides, are integral to drugs like Montelukast (an antiasthmatic) and Ranitidine (a histamine-2 blocker).[1][3]

  • Materials Science: Synthesizing sulfur-containing polymers and functional materials with specific electronic or optical properties.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Unsymmetrical Sulfides from Benzyl Halides

This protocol outlines a metal-free, one-pot synthesis of unsymmetrical sulfides starting from benzyl halides using potassium thioacetate (PTA).[1][3]

Materials:

  • Benzyl halide (e.g., benzyl bromide) (1.0 mmol)

  • Potassium thioacetate (PTA) (1.2 mmol)

  • Alkyl halide (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Methanol (MeOH) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of benzyl bromide (1.0 mmol) in methanol (5 mL), add potassium thioacetate (1.2 mmol).

  • Stir the reaction mixture at room temperature for 2 hours. The reaction proceeds via an Sₙ2 substitution to form the S-benzyl thioacetate intermediate.

  • Add potassium carbonate (2.0 mmol) to the reaction mixture to facilitate the deprotection of the acetyl group and generate the benzyl sulfide anion.

  • Add the second electrophile, an alkyl halide (1.2 mmol), to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical sulfide.

Protocol 2: One-Pot Synthesis of Alkyl Arylvinyl Sulfides

This protocol describes a transition-metal-free, one-pot synthesis of alkyl arylvinyl sulfides from β-halostyrenes.[4]

Materials:

  • β-halostyrene (e.g., (E)-β-bromostyrene) (0.25 mmol)

  • Alkyl halide (0.38 mmol)

  • Potassium thioacetate (0.38 mmol)

  • Potassium tert-butoxide (KOtBu) (0.75 mmol)

  • N,N-Dimethylformamide (DMF) (2.0 mL)

  • Three-necked Schlenk tube

  • Magnetic stirrer

Procedure:

  • In a 10 mL three-necked Schlenk tube equipped with a magnetic stirrer, add DMF (2.0 mL).

  • Add potassium thioacetate (0.38 mmol), the alkyl halide (0.38 mmol), and the β-halostyrene (0.25 mmol) to the solvent.

  • Stir the mixture for a few minutes at room temperature.

  • Add potassium tert-butoxide (0.75 mmol) to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 1 hour.

  • After 1 hour, allow the reaction mixture to cool to room temperature.

  • Work-up the reaction by adding water and extracting with an appropriate organic solvent.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Data Presentation

Table 1: Synthesis of Unsymmetrical Sulfides from Benzyl Bromide and Various Alkyl Halides

EntryBenzyl HalideAlkyl HalideProductYield (%)
1Benzyl bromideEthyl bromideBenzyl ethyl sulfide92
2Benzyl bromiden-Propyl bromideBenzyl n-propyl sulfide90
3Benzyl bromiden-Butyl bromideBenzyl n-butyl sulfide88
44-Methoxybenzyl bromideEthyl bromide4-Methoxybenzyl ethyl sulfide95
54-Nitrobenzyl bromiden-Propyl bromide4-Nitrobenzyl n-propyl sulfide85

Data adapted from a representative one-pot synthesis methodology.

Table 2: Synthesis of Alkyl Styryl Sulfides

EntryAlkyl Halideβ-halostyreneProductYield (%)
1Methyl iodide(E)-β-bromostyrene(E)-Methyl styryl sulfide90
2n-Butyl bromide(E)-β-bromostyrene(E)-n-Butyl styryl sulfide85
3Benzyl bromide(E)-β-bromostyrene(E)-Benzyl styryl sulfide94
4Cinnamyl bromide(E)-β-bromostyrene(E)-Cinnamyl styryl sulfide89

Data is illustrative of typical yields reported for this type of reaction.[4]

Visualizations

Reaction Pathway for One-Pot Sulfide Synthesis

G cluster_0 Step 1: In Situ Thiolate Generation cluster_1 Step 2: Nucleophilic Substitution RX Alkyl/Benzyl Halide (R-X) Thioacetate S-Alkyl Thioacetate (R-SAc) RX->Thioacetate Sₙ2 PTA Potassium Thioacetate (KSAc) PTA->Thioacetate Thiolate Thiolate Anion (R-S⁻) Thioacetate->Thiolate Deprotection Base Base (e.g., K₂CO₃) Base->Thiolate R_prime_X Second Electrophile (R'-X) Sulfide Unsymmetrical Sulfide (R-S-R') Thiolate->Sulfide Sₙ2 R_prime_X->Sulfide G start Start: Reaction Setup add_reagents Add Benzyl Halide and Potassium Thioacetate to Solvent start->add_reagents stir1 Stir at Room Temperature (2 hours) add_reagents->stir1 add_base_electrophile Add Base (K₂CO₃) and Second Alkyl Halide stir1->add_base_electrophile stir2 Stir at Room Temperature (Monitor by TLC) add_base_electrophile->stir2 workup Reaction Work-up (Quench, Extract) stir2->workup purify Purification (Column Chromatography) workup->purify product Final Sulfide Product purify->product

References

Application Notes and Protocols: The Role of Thioacetates in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The introduction of thiol groups into peptides is a critical strategy for various applications, including native chemical ligation (NCL), the formation of disulfide bond surrogates, and bioconjugation. While the direct use of methyl thioacetate as a reagent in routine peptide synthesis protocols is not extensively documented in scientific literature, the closely related compound, thioacetic acid , is a widely employed and well-characterized reagent for the introduction of thioacetyl groups, which serve as protected precursors to free thiols.

These application notes provide a comprehensive overview of the use of thioacetic acid in peptide synthesis, including detailed experimental protocols for the on-resin introduction of thioacetate groups and their subsequent conversion to thiols. Additionally, the theoretical reactivity of this compound as an acylating agent is discussed based on computational studies. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate thioacetate chemistry into their peptide synthesis workflows.

Introduction to Thioacetate Chemistry in Peptide Synthesis

Thioacetates, particularly those derived from thioacetic acid, play a pivotal role in modern peptide chemistry. The primary application lies in the generation of cysteine or other thiol-containing residues within a peptide sequence. The thioacetyl group (–SAc) serves as an effective protecting group for the sulfhydryl moiety, which can be deprotected under specific conditions to reveal the reactive free thiol. This strategy is instrumental in:

  • Native Chemical Ligation (NCL): NCL is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The reaction occurs between a C-terminal thioester on one peptide and an N-terminal cysteine on another. The in situ generation of an N-terminal cysteine via deacetylation of a thioacetate precursor is a key enabling step.

  • Disulfide Bond Surrogates: Replacing disulfide bonds with more stable linkages, such as thioether bonds, can enhance the in vivo stability of therapeutic peptides. Thioacetate chemistry provides a pathway to introduce the necessary thiol functionalities for the formation of these surrogates.

  • Bioconjugation: The selective introduction of a thiol group allows for the site-specific attachment of various molecules, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs.

Application: On-Resin Thiolation of Peptides using Thioacetic Acid

A common and efficient method for introducing a thiol group into a peptide is through the on-resin hydrothiolation of an unsaturated amino acid residue (e.g., allylglycine) with thioacetic acid, followed by S-deacetylation.

Experimental Workflow

The overall workflow for the on-resin thiolation of a peptide containing an alkene-bearing amino acid is depicted below.

workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_final Final Steps sp1 Resin Loading sp2 Iterative Coupling of Fmoc-protected Amino Acids sp1->sp2 sp3 Incorporation of Unsaturated Amino Acid (e.g., Fmoc-Allyl-Gly-OH) sp2->sp3 sp4 Final Deprotection of N-terminal Fmoc group sp3->sp4 mod1 Acyl-Thiol-Ene (ATE) Reaction: - Thioacetic Acid - Photoinitiator - UV Irradiation (365 nm) sp4->mod1 mod2 S-Deacetylation: - Thiol-containing reagent (e.g., DTT, H-Cys-OMe) - Base mod1->mod2 fin1 Cleavage from Resin and Global Deprotection mod2->fin1 fin2 Purification (RP-HPLC) fin1->fin2 out1 Thiolated Peptide fin2->out1 fin2->out1 out2 Further Applications: - Cyclization - Ligation - Conjugation fin2->out2 out1->out2

Figure 1: Workflow for on-resin peptide thiolation.
Detailed Experimental Protocols

Protocol 1: On-Resin Acyl-Thiol-Ene (ATE) Reaction

This protocol describes the addition of a thioacetate group to a resin-bound peptide containing an unsaturated amino acid.

Materials:

  • Resin-bound peptide with an unsaturated residue

  • Thioacetic acid

  • 2,2-Dimethoxy-2-phenylacetophenone (DPAP)

  • 4-Methoxyacetophenone (MAP)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

  • UV lamp (365 nm)

Procedure:

  • Swell the resin-bound peptide in the chosen solvent (DMF or CH₂Cl₂) for 30 minutes.

  • Prepare a solution of thioacetic acid (20 equivalents) and the photoinitiator system (DPAP/MAP, 10 equivalents) in the reaction solvent.

  • Add the solution to the swollen resin.

  • Irradiate the reaction mixture with a UV lamp (365 nm) for 15-30 minutes at room temperature.

  • Wash the resin thoroughly with DMF and CH₂Cl₂ to remove excess reagents.

  • A small aliquot of the resin can be cleaved to verify the conversion to the peptide thioacetate by LC-MS analysis.

Protocol 2: On-Resin S-Deacetylation

This protocol describes the removal of the acetyl group to generate the free thiol on the resin-bound peptide.

Materials:

  • Resin-bound peptide thioacetate

  • Dithiothreitol (DTT) or L-cysteine methyl ester hydrochloride (H-Cys-OMe·HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • DMF/Phosphate buffer solution (e.g., 8:2 v/v, pH 8.5)

Procedure:

  • Swell the resin-bound peptide thioacetate in DMF.

  • Prepare the deacetylation solution. For example, a solution of DTT (100 equivalents) and a base (e.g., TEA) in a DMF/buffer mixture.

  • Add the deacetylation solution to the resin and agitate the mixture for 1-3 hours at room temperature.

  • Monitor the reaction progress by cleaving a small amount of resin and analyzing by LC-MS.

  • Once the reaction is complete, wash the resin extensively with DMF, water, and CH₂Cl₂.

  • The resin-bound thiolated peptide is now ready for cleavage or further on-resin manipulations.

Quantitative Data from Optimization Studies

The following tables summarize quantitative data from optimization studies of the on-resin ATE and S-deacetylation reactions.

Table 1: Optimization of the On-Resin Acyl-Thiol-Ene (ATE) Reaction

EntryThioacetic Acid (eq.)DPAP/MAP (eq.)Time (min)SolventConversion (%)
11055DMF44
250255DMF52
3201015DMF>95
4201015NMP88
5201015CH₂Cl₂>95

Table 2: Optimization of the On-Resin S-Deacetylation Reaction

EntryAdditive (eq.)Base (eq.)Time (h)Solvent SystemConversion (%)
1HCl·H-Cys-OMe (10)TEA (10)1DMF20
2DTT (100)TEA (100)1DMF56
3DTT (100)NMM (100)1DMF<50
4DTT (100)DIPEA (100)1DMF<50
5DTT (100)TEA (100)3DMF78
6DTT (100)-1DMF/Phosphate Buffer (pH 8.5)>95

Theoretical Reactivity of this compound

While practical protocols are lacking, computational studies have shed light on the reactivity of this compound as an acyl transfer agent compared to other esters. These studies are relevant for understanding its potential, albeit not commonly exploited, role in peptide modification.

Acyl Transfer Mechanism

The general mechanism for the aminolysis of a thioester involves the nucleophilic attack of an amine on the carbonyl carbon of the thioester, proceeding through a tetrahedral intermediate.

Figure 2: General mechanism for aminolysis of this compound.
Comparative Reactivity

Computational studies have shown that thioesters like this compound are significantly more reactive towards amine nucleophiles than their corresponding oxygen ester counterparts (e.g., methyl acetate). This increased reactivity is attributed to the lower degree of resonance stabilization in the thioester ground state compared to the oxoester. However, in practice, other more reactive and selective acylating agents are typically preferred for peptide synthesis.

Conclusion

The use of thioacetic acid for the on-resin introduction of thioacetate groups, followed by S-deacetylation, is a robust and well-established method for the synthesis of thiolated peptides. The protocols provided herein offer a reliable starting point for researchers wishing to employ this chemistry. While this compound is a subject of academic interest in reactivity studies, its practical application in routine peptide synthesis is not well-documented. For practical laboratory synthesis, thioacetic acid remains the reagent of choice for introducing the thioacetyl moiety. Further research may yet uncover niche applications for this compound in specialized peptide modification strategies.

"handling and storage procedures for Methyl thioacetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of Methyl thioacetate (CAS No. 1534-08-3). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong, unpleasant odor.[1][2][3] It is a highly flammable liquid and vapor.[1][4] Understanding its properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₆OS[2][4][5][6]
Molecular Weight 90.14 g/mol [2][4][5]
Appearance Colorless to pale yellow liquid[1][3][7]
Odor Unpleasant, sulfurous[1][2]
Boiling Point 96-98 °C (205-208 °F)[2][8]
Flash Point 12 °C (53.6 °F)[8]
Density 1.013 - 1.024 g/cm³[2]
CAS Number 1534-08-3[1][2][4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous chemical.[1] It is crucial to be aware of its potential dangers before handling.

Primary Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][4] Keep away from heat, sparks, open flames, and hot surfaces.[1][9] Use explosion-proof electrical, ventilating, and lighting equipment.[4][9]

  • Toxicity: Toxic if it comes into contact with skin or is inhaled.[1] Harmful if swallowed.[4]

  • Irritation: Causes serious eye irritation and skin irritation.[1][4][10]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1][9]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1][9]

  • Clothing: Wear protective clothing.[1][9]

  • Respiratory Protection: Use only in a well-ventilated area.[9] If ventilation is inadequate, use a suitable respirator.

Detailed Protocols for Handling and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled with the chemical name, CAS number, and hazard symbols.

  • Verify that the Safety Data Sheet (SDS) is readily available.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][9]

  • Keep away from heat, sparks, and open flames.[1][9] The storage class code for flammable liquids is 3.

  • Store away from incompatible materials, such as oxidizing agents.[4]

  • Ground and bond the container and receiving equipment to prevent static discharge.[4][9]

  • Store in a locked cabinet or area to restrict access to authorized personnel only.[1][9]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1][4]

  • Use non-sparking tools and explosion-proof equipment.[1][4][9]

  • When transferring, ground and bond all containers to prevent static electricity.[4][9]

  • Avoid contact with skin and eyes.[9]

  • Avoid breathing vapors or mist.[9]

  • Wash hands thoroughly after handling.[4][9]

  • Spill:

    • Remove all sources of ignition.[1][9]

    • Evacuate personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4]

    • Do not let the chemical enter drains.[9]

  • First Aid:

    • In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[9] Get medical attention if irritation occurs.[4]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][9] Seek immediate medical attention.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][9]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][8]

  • Dispose of contents and container in accordance with local, regional, and national regulations.[4][9]

  • Do not dispose of it in drains or the environment.[4]

Workflow Diagram

The following diagram illustrates the key logical steps for the safe handling and storage of this compound.

Methyl_Thioacetate_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal cluster_emergency Emergency A Review SDS B Wear Appropriate PPE A->B C Ensure Proper Ventilation B->C L First Aid B->L In Case of Exposure D Receive and Inspect C->D Proceed to Handling E Transfer in Fume Hood D->E F Use Non-Sparking Tools E->F K Spill Containment E->K In Case of Spill G Ground and Bond Containers F->G H Store in Cool, Dry, Ventilated Area G->H Store After Use J Dispose as Hazardous Waste G->J Dispose of Waste I Keep Away From Ignition Sources H->I M Report Incident K->M L->M

This compound Handling and Storage Workflow

References

Troubleshooting & Optimization

"Methyl thioacetate reaction side products and purification"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl thioacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized via one of two primary routes:

  • S-alkylation of a thioacetate salt: This involves the reaction of a methylating agent (e.g., methyl iodide) with a thioacetate salt, such as potassium thioacetate. This is a common and robust method.

  • Acylation of methanethiol or its salt: This method uses an acetylating agent, like acetyl chloride or acetic anhydride, to react with methanethiol or a sodium thiomethoxide solution.

Q2: What are the primary side products I should be aware of during synthesis?

A2: The most common side products arise from the reactivity of the starting materials and the product itself. These include:

  • Hydrolysis products: this compound can hydrolyze to form acetic acid and methanethiol, especially in the presence of water.[1][2]

  • Disulfides: Oxidation of methanethiol or other thiol-containing impurities can lead to the formation of dimethyl disulfide.

  • Unreacted starting materials: Residual acetylating agents, methylating agents, or thiol salts may remain.

  • Solvent residues: Solvents used in the reaction and workup can be carried through.

Q3: How stable is this compound?

A3: this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[1][2] At neutral pH and room temperature (23°C), its hydrolysis half-life is approximately 155 days.[3] It is important to minimize exposure to water and strong acids or bases, especially during workup and purification.

Q4: What is the best method for purifying crude this compound?

A4: A combination of washing and fractional distillation is the most effective purification strategy.

  • Aqueous Workup (Washing): The crude product should be washed with water to remove water-soluble impurities. A wash with a dilute solution of sodium bicarbonate can effectively remove acidic impurities like acetic acid. A final wash with brine helps to break up emulsions and remove residual water.

  • Fractional Distillation: Due to its relatively low boiling point (97-99 °C at atmospheric pressure), fractional distillation is highly effective for separating this compound from less volatile impurities. For high-boiling impurities or to prevent thermal degradation, vacuum distillation is recommended.

Q5: How can I confirm the purity of my final product?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for assessing the purity of this compound and identifying any residual impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and purity.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. If the reaction has stalled, consider adding a slight excess of the limiting reagent or extending the reaction time.
Hydrolysis of Product during Workup Minimize the time the product is in contact with aqueous layers. Ensure any aqueous washes are performed with cold solutions and are as close to neutral pH as possible.
Loss of Product during Extraction This compound has some water solubility. Use brine washes to "salt out" the product from the aqueous layer, driving it into the organic phase. Perform multiple extractions with smaller volumes of organic solvent for better recovery.
Inefficient Distillation Ensure your distillation apparatus is well-insulated to maintain a proper temperature gradient. For fractional distillation, use a column with sufficient theoretical plates for the separation required.
Problem 2: Presence of Acetic Acid Impurity in Final Product
Potential Cause Troubleshooting Step
Incomplete Removal during Workup Perform multiple washes with a saturated sodium bicarbonate solution. Test the pH of the final aqueous wash to ensure it is neutral or slightly basic. A subsequent water wash will remove any remaining bicarbonate.
Hydrolysis during Storage Store the purified this compound over a drying agent (e.g., anhydrous magnesium sulfate) and under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture.
Co-distillation with Product While acetic acid has a higher boiling point (118 °C) than this compound, azeotropes can sometimes form. Ensure an efficient fractional distillation setup is used. If acetic acid persists, a chemical drying agent that also neutralizes acids (like anhydrous potassium carbonate) can be used prior to distillation, followed by filtration.
Problem 3: Presence of Methanethiol or Dimethyl Disulfide Impurity
Potential Cause Troubleshooting Step
Unreacted Methanethiol Methanethiol is very volatile (boiling point ~6 °C). A gentle stream of nitrogen can be bubbled through the crude product (with appropriate trapping of the off-gas) before distillation to remove a significant portion. Fractional distillation is also very effective at removing this low-boiling impurity.
Oxidation to Dimethyl Disulfide Minimize exposure of the reaction mixture and product to air, especially if unreacted methanethiol is present. Working under an inert atmosphere (nitrogen or argon) is recommended.
Inefficient Distillation Dimethyl disulfide has a boiling point of ~110 °C. A well-optimized fractional distillation should be able to separate it from this compound.

Quantitative Data Summary

Parameter Value Conditions Reference
Boiling Point 97-99 °CAtmospheric Pressure
Hydrolysis Half-life 155 dayspH 7, 23 °C[3]
Base-catalyzed Hydrolysis Rate Constant (kb) 0.16 M-1s-1Aqueous solution[3]
Acid-catalyzed Hydrolysis Rate Constant (ka) 1.5 x 10-5 M-1s-1Aqueous solution[3]

Experimental Protocols

Synthesis of this compound via S-alkylation

This protocol is a general procedure and may require optimization based on specific laboratory conditions and reagents.

Materials:

  • Potassium thioacetate

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve potassium thioacetate (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude this compound to the round-bottom flask and add a few boiling chips.

  • Begin heating the flask gently.

  • Collect a forerun fraction, which will contain any low-boiling impurities such as residual solvent or methanethiol.

  • Slowly increase the heating to distill the main fraction of this compound at its boiling point (97-99 °C at atmospheric pressure). The boiling point will be lower under vacuum.

  • Collect the pure this compound in a pre-weighed receiving flask.

  • Stop the distillation when the temperature starts to rise again, indicating the presence of higher-boiling impurities.

  • Store the purified product under an inert atmosphere and in a cool, dark place.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis synthesis Reaction of Potassium Thioacetate and Methyl Iodide in DMF quench Quench with Water synthesis->quench extract Extract with Diethyl Ether quench->extract wash_bicarb Wash with NaHCO3 (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate (Rotovap) dry->concentrate distillation Fractional Distillation concentrate->distillation analysis GC-MS / NMR distillation->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure this compound impurity_check Identify Impurity by GC-MS start->impurity_check acetic_acid Acetic Acid Present impurity_check->acetic_acid Acidic methanethiol Methanethiol Present impurity_check->methanethiol Low Boiling high_boiling High-Boiling Impurity impurity_check->high_boiling High Boiling wash_bicarb Wash with aq. NaHCO3 acetic_acid->wash_bicarb distill_low Fractional Distillation (collect forerun) methanethiol->distill_low distill_high Fractional Distillation (leave in pot) high_boiling->distill_high pure_product Pure this compound wash_bicarb->pure_product distill_low->pure_product distill_high->pure_product

Caption: Troubleshooting logic for the purification of this compound.

References

Navigating the Synthesis of Methyl Thioacetate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of pivotal compounds like Methyl Thioacetate requires precision and a deep understanding of reaction intricacies. This technical support center provides a comprehensive guide to optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles for the successful synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is commonly synthesized via several key routes:

  • Acylation of Methanethiol or its salts: This involves the reaction of methanethiol (CH₃SH) or a methyl mercaptide salt (e.g., sodium thiomethoxide, CH₃SNa) with an acylating agent like acetyl chloride or acetic anhydride.

  • Nucleophilic substitution with a thioacetate salt: This method utilizes a methyl halide (e.g., methyl iodide) and a thioacetate salt, such as potassium thioacetate.

  • Thionation of Methyl Acetate: Reagents like Lawesson's reagent can be used to convert the carbonyl oxygen of methyl acetate to sulfur, though this is often more challenging for esters compared to other carbonyl compounds.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Hydrolysis of the product: this compound is susceptible to hydrolysis back to acetic acid and methanethiol, especially in the presence of water and acid or base catalysts.[1] Careful control of pH and anhydrous conditions during the reaction and workup are crucial.

  • Volatility of reactants and products: Methanethiol and this compound are volatile compounds. Inadequate cooling or an open reaction setup can lead to loss of material.

  • Side reactions: Depending on the chosen method, various side reactions can compete with the desired product formation. For instance, in the acylation of methanethiol, impurities in the starting materials can lead to undesired byproducts.

  • Incomplete reaction: Reaction times and temperatures may not be optimal. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to ensure completion.

Q3: What are the common impurities I should look out for and how can I remove them?

A3: Common impurities include unreacted starting materials (e.g., acetic anhydride, methanethiol), hydrolysis products (acetic acid), and side products like S,S-dimethyldithiocarbonate. Purification is typically achieved through:

  • Aqueous workup: Washing the crude product with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities like acetic acid. However, prolonged contact should be avoided to minimize product hydrolysis.

  • Distillation: Fractional distillation is an effective method for separating the volatile this compound from less volatile impurities.

  • Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel may be employed.

Q4: How can I minimize the hydrolysis of this compound during the workup?

A4: To prevent hydrolysis:

  • Work quickly and at low temperatures: Perform extractions and washes promptly and with cold solutions.

  • Use anhydrous conditions where possible: Dry organic solvents and glassware thoroughly.

  • Neutralize acidic or basic catalysts carefully: If an acid or base catalyst is used, it should be neutralized before prolonged exposure to water.

  • Use a mild base for washing: Employ a weak base like sodium bicarbonate instead of strong bases like sodium hydroxide to remove acidic impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., old acetyl chloride).2. Reaction temperature too low.3. Insufficient reaction time.4. Poor quality starting materials.1. Use freshly distilled or new reagents.2. Gradually increase the reaction temperature while monitoring for product formation.3. Extend the reaction time and monitor progress by TLC or GC-MS.4. Ensure the purity of starting materials.
Presence of Acetic Acid in Product 1. Hydrolysis of this compound during reaction or workup.2. Incomplete reaction of acetic anhydride.1. Ensure anhydrous reaction conditions. During workup, use cold, dilute bicarbonate solution and minimize contact time.2. Use a slight excess of the methanethiol nucleophile and ensure sufficient reaction time.
Formation of S,S-dimethyldithiocarbonate This can be a significant byproduct when using certain thiolating agents.Consider alternative synthetic routes. Purification by fractional distillation or chromatography may be necessary.
Difficulty in Isolating Product 1. Loss of volatile product during solvent removal.2. Emulsion formation during aqueous workup.1. Use a rotary evaporator with a well-controlled vacuum and a cold trap. Avoid excessive heating.2. Add brine to the aqueous layer to break up emulsions.

Data Presentation: Comparison of Synthesis Conditions

Method Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
From Acetic Anhydride Acetic Anhydride, Sodium ThiomethoxideWater60 - 70242[2]
General Thioester Synthesis Carboxylic Acid, Methyl ChlorothiolformateNot specifiedNot specifiedNot specifiedLow (0.8 mol % for this compound in a library)[3]

Note: Data for direct, optimized synthesis of this compound is limited in readily available literature, highlighting the need for careful optimization in the laboratory.

Experimental Protocols

Synthesis of this compound from Acetic Anhydride and Sodium Thiomethoxide

This protocol is based on a reported procedure with a moderate yield.[2]

Materials:

  • Acetic Anhydride

  • Sodium Thiomethoxide

  • Water (distilled and deionized)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide in water.

  • Slowly add acetic anhydride to the solution. An exothermic reaction may occur, so addition should be controlled to maintain a temperature between 60-70°C.

  • After the addition is complete, stir the reaction mixture at 60-70°C for 2 hours.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation.

Visualizing the Workflow

A general workflow for the synthesis and purification of this compound is presented below.

experimental_workflow General Workflow for this compound Synthesis cluster_synthesis Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants (e.g., Acylating Agent + Thiol Source) reaction_conditions Control Reaction Conditions (Temperature, Time, Solvent) reagents->reaction_conditions monitoring Monitor Progress (TLC, GC-MS) reaction_conditions->monitoring quenching Quench Reaction monitoring->quenching extraction Solvent Extraction quenching->extraction washing Wash with NaHCO3 / Brine extraction->washing drying Dry with Na2SO4 washing->drying purification Purification (Distillation / Chromatography) drying->purification characterization Characterize Product (NMR, IR, MS) purification->characterization purity Assess Purity (GC, HPLC) characterization->purity

Caption: General workflow for this compound synthesis.

This diagram illustrates the key stages of the synthesis, from the initial reaction to the final analysis of the purified product. Each step requires careful attention to detail to ensure optimal yield and purity.

This technical support center is intended to be a living document. As new methods and optimization techniques are developed, they will be incorporated to provide the most current and comprehensive information for the scientific community.

References

Technical Support Center: Methyl Thioacetate Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Methyl thioacetate. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your compound and the reliability of your experimental results.

Troubleshooting Guide

Q: My experiment is yielding unexpected results. Could my this compound have degraded?

A: Yes, degradation is a possibility, especially if the compound has been stored improperly or for an extended period. This compound is susceptible to hydrolysis, which can alter its chemical properties and impact experimental outcomes. Key indicators of degradation include a strong, unpleasant odor, the presence of visible impurities, or a decrease in purity confirmed by analytical methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q: I've noticed a strong, unpleasant cabbage-like or sulfurous odor from my this compound container. What does this indicate?

A: A strong, unpleasant odor is a primary indicator of this compound degradation. The compound can hydrolyze, particularly in the presence of moisture, to form acetic acid and methanethiol. Methanethiol is a volatile gas with a potent and foul smell, which is likely what you are detecting. This suggests the integrity of your sample may be compromised.

Q: The purity of my this compound, as checked by GC, is lower than expected. What are the likely impurities?

A: If the purity is low, the most probable impurities resulting from degradation are acetic acid and methanethiol due to hydrolysis. Depending on the synthesis route and purification process, you might also find residual starting materials or by-products. If the compound has been exposed to air, oxidation products could also be present, although hydrolysis is the more commonly cited stability issue.

Q: How can I prevent the degradation of this compound during my experiments?

A: To minimize degradation during use, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. Use dry solvents and glassware. If your reaction is run in an aqueous solution, be aware that the rate of hydrolysis is pH-dependent; it is significantly faster in basic conditions.[1][2][3] For reactions at neutral pH, the half-life for hydrolysis at 23°C is approximately 155 days.[1] Whenever possible, keep the compound cool and use it promptly after opening the container.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound?

A: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5][6] Given its low flash point, it must be kept away from heat, sparks, open flames, and other ignition sources.[5][7] Refrigeration is recommended for long-term storage to minimize degradation and vapor pressure.

Q: Is this compound sensitive to moisture or air?

A: Yes, it is particularly sensitive to moisture due to its susceptibility to hydrolysis.[8] Contact with water can lead to its decomposition into acetic acid and methanethiol. While less reactive to oxygen than free thiols, it is best practice to store it under an inert atmosphere to prevent any potential side reactions and ensure long-term purity.

Q: What is the shelf-life of this compound?

A: The shelf-life is highly dependent on storage conditions. When stored properly in a sealed container under refrigeration, it can be stable for an extended period. However, its stability decreases significantly in the presence of moisture. In a neutral aqueous solution at 23°C, its hydrolysis half-life is about 155 days.[1] This timeframe is considerably shorter under acidic or, especially, basic conditions.[1]

Q: What materials are incompatible with this compound?

A: While some safety data sheets list no specific incompatible materials[5], strong oxidizing agents, strong acids, and strong bases should be avoided. Acids and bases can catalyze its hydrolysis.

Q: What are the primary decomposition products of this compound?

A: The primary decomposition products are acetic acid and methanethiol, formed through the hydrolysis of the thioester bond.[8]

Data Presentation

Table 1: Storage and Stability Parameters for this compound

ParameterRecommendation / ValueSource(s)
Storage Temperature Keep cool; Refrigerated (2-8 °C) is recommended.[4][5][6][9]
Storage Atmosphere Store in a tightly sealed container; Inert atmosphere (e.g., Argon, Nitrogen) is best practice.[4][5][6]
Moisture Store in a dry location; Highly sensitive to moisture.[4][6]
Light Sensitivity No specific data available; Amber vial is recommended as a general precaution.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[1][2]
Hydrolysis Half-Life ~155 days (at pH 7, 23°C)[1]
Flash Point 12 °C (53.6 °F)[5]

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of a this compound sample.

1. Instrumentation and Reagents

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for volatile polar compounds (e.g., DB-WAX or equivalent).

  • Carrier gas (Helium or Hydrogen, high purity).

  • High-purity solvents for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).

  • This compound sample.

  • Autosampler vials with septa.

2. Sample Preparation

  • Prepare a stock solution by accurately weighing approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen solvent (e.g., Dichloromethane). This results in a ~1 mg/mL solution.

  • Transfer an aliquot of the solution into a 2 mL autosampler vial and cap securely.

3. GC Conditions (Example)

  • Inlet Temperature: 220 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Detector: FID

  • Detector Temperature: 250 °C

4. Data Analysis

  • Run the prepared sample.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by the area percent method: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) * 100.

  • The presence of early-eluting peaks may indicate volatile impurities like methanethiol, while later-eluting peaks could correspond to acetic acid or other contaminants.

Mandatory Visualization

G cluster_troubleshooting Troubleshooting Logic for this compound Degradation start Suspected Degradation (e.g., poor experimental results) odor Is there a strong, unpleasant sulfurous odor? start->odor purity Is purity low when checked by GC/NMR? odor->purity No action1 High Likelihood of Hydrolysis. Products: Acetic Acid, Methanethiol. odor->action1 Yes purity->action1 Yes action3 Sample is likely pure. Investigate other experimental variables. purity->action3 No action2 Review Storage and Handling: - Check for moisture ingress - Ensure container is sealed - Store in a cool, dry place action1->action2 action4 Dispose of compromised stock according to safety protocols and acquire a new batch. action2->action4

Caption: Troubleshooting workflow for diagnosing this compound stability issues.

G cluster_hydrolysis Hydrolysis Pathway of this compound cluster_products Products MTA This compound (CH₃COSCH₃) plus + MTA->plus H2O Water (H₂O) AA Acetic Acid (CH₃COOH) H2O->AA catalyst Catalyzed by Acid (H⁺) or Base (OH⁻) H2O->catalyst plus->H2O plus2 + MT Methanethiol (CH₃SH)

References

"increasing yield in chemical reactions involving Methyl thioacetate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl thioacetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the yield and efficiency of your chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during chemical reactions involving this compound, providing explanations and actionable solutions.

Question: My reaction yield is low when using a thioacetate as a nucleophile in a substitution reaction. What are the potential causes and how can I improve the yield?

Answer:

Low yields in substitution reactions with thioacetate nucleophiles can stem from several factors. A primary issue is the potential for the thioacetate group on the substrate to undergo migration, especially under even weakly basic conditions caused by the nucleophile. This can lead to a complex mixture of side products.[1] Another significant cause is the hydrolysis of the thioester functionality, which can be catalyzed by acids or bases.[2][3]

Troubleshooting Steps:

  • Control the Reaction pH: The stability of this compound is highly pH-dependent. It is more stable in acidic to neutral conditions, with its hydrolysis rate increasing significantly in basic environments.[2][4][5][6] Consider adding a conjugate acid to the reaction mixture to suppress the formation of thiols from the thioacetate, which can drive side reactions.[1][7]

  • Optimize Your Solvent: The choice of solvent can impact the reaction rate and the stability of your reactants. For instance, in some glycosylation reactions, using acetic anhydride as a solvent has been shown to dramatically increase yields (from 50% to 76-78%) by inhibiting the formation of thiol side products.[7]

  • Adjust Reactant Concentrations: The stoichiometry of your reactants can be crucial. In certain substitution reactions, increasing the equivalents of the thioacetate nucleophile can improve yields. For example, in a specific synthesis of a methyl 2,4-di-thioacetate-galactoside, using 5.0 equivalents of the thioacetate source led to an 84% yield.[7]

  • Consider Additives: The addition of thioacetic acid has been shown to improve yields in some cases by suppressing side reactions. However, the amount needs to be optimized, as excess thioacetic acid can sometimes decrease the yield.[7]

Here is a logical workflow for troubleshooting low yields in these reactions:

G start Low Reaction Yield check_pH Is the reaction medium basic? start->check_pH add_acid Add a conjugate acid to neutralize the medium. check_pH->add_acid Yes check_solvent Is the solvent optimal? check_pH->check_solvent No add_acid->check_solvent change_solvent Consider a solvent like Ac2O to suppress side reactions. check_solvent->change_solvent No check_stoichiometry Are reactant concentrations optimized? check_solvent->check_stoichiometry Yes change_solvent->check_stoichiometry adjust_stoichiometry Increase equivalents of the thioacetate nucleophile. check_stoichiometry->adjust_stoichiometry No consider_additives Have you tried using additives? check_stoichiometry->consider_additives Yes adjust_stoichiometry->consider_additives add_thioacetic_acid Add an optimized amount of thioacetic acid. consider_additives->add_thioacetic_acid No end Yield Improved consider_additives->end Yes add_thioacetic_acid->end

Troubleshooting workflow for low reaction yields.

Question: I am using a thioacetate as a protecting group for a thiol, and the deprotection step is giving a low yield of the desired thiol. What could be going wrong?

Answer:

Low yields during the deprotection of thioacetates to reveal a free thiol are often due to oxidation of the newly formed, reactive thiol into a disulfide (R-S-S-R), especially in the presence of oxygen. The choice of deprotection agent and reaction conditions are critical to prevent this and other side reactions.

Troubleshooting Steps:

  • Work Under an Inert Atmosphere: To prevent oxidation, it is crucial to perform the deprotection and subsequent work-up under an inert atmosphere, such as nitrogen or argon.[8]

  • Use Deoxygenated Solvents: Ensure all solvents used in the reaction and purification steps are thoroughly deoxygenated to minimize the presence of dissolved oxygen.[8]

  • Optimize the Deprotection Reagent: Strong acids or bases can sometimes lead to poor yields and the formation of complex mixtures.[9] Milder conditions are often preferable. A comparative study on thioacetate deacetylation showed that while NaOH and HCl can give reasonable yields (50-75%), other reagents like hydroxylamine may result in poor yields.[10]

  • Control the pH: Maintaining a low pH during workup can help to keep the thiol in its protonated form, which is less susceptible to oxidation than the thiolate anion.

The following diagram illustrates the decision-making process for optimizing thioacetate deprotection:

G start Low Thiol Yield from Deprotection check_atmosphere Are you using an inert atmosphere? start->check_atmosphere use_inert Perform reaction and work-up under N2 or Ar. check_atmosphere->use_inert No check_solvents Are your solvents deoxygenated? check_atmosphere->check_solvents Yes use_inert->check_solvents deoxygenate_solvents Thoroughly deoxygenate all solvents before use. check_solvents->deoxygenate_solvents No check_reagent Is your deprotection reagent optimal? check_solvents->check_reagent Yes deoxygenate_solvents->check_reagent optimize_reagent Consider milder reagents or different catalysts. check_reagent->optimize_reagent No check_workup_pH Is the workup pH controlled? check_reagent->check_workup_pH Yes optimize_reagent->check_workup_pH acidify_workup Neutralize with a degassed acid solution to maintain low pH. check_workup_pH->acidify_workup No end Yield Improved check_workup_pH->end Yes acidify_workup->end

References

Technical Support Center: Methyl Thioacetate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the reaction mechanisms of Methyl Thioacetate. This guide is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction types of this compound?

A1: this compound is a versatile reagent that primarily undergoes three main types of reactions at the carbonyl group or the adjacent α-carbon:

  • Hydrolysis: Reaction with water, typically under acidic or basic conditions, to yield acetic acid and methanethiol.

  • Aminolysis: Reaction with amines to form N-substituted acetamides and methanethiol.

  • Enolate Formation: Deprotonation of the α-carbon to form a thioester enolate, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

Q2: Why is my this compound reaction yield lower than expected?

A2: Low yields in reactions involving this compound can stem from several factors. A primary cause is the susceptibility of the thioester bond to hydrolysis, which can be a significant competing side reaction, especially in the presence of water.[1] Other potential reasons include incomplete reaction, degradation of starting materials, or the formation of unexpected side products. For specific issues, please refer to the troubleshooting guides below.

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Reaction progress can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a common method to track the consumption of starting materials and the formation of products. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed. Nuclear magnetic resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

Q4: What are the common impurities found in commercial this compound?

A4: Commercially available this compound may contain impurities from its synthesis. Depending on the synthetic route, these could include unreacted starting materials such as acetyl chloride or methanethiol, or byproducts from side reactions. It is advisable to check the purity of the starting material by GC or NMR before use and purify if necessary.

Troubleshooting Guides

Synthesis of this compound
Issue Potential Cause Recommended Solution
Low yield of this compound Incomplete reaction between acetyl chloride and methanethiol.Ensure an appropriate stoichiometry of reactants. The reaction can be exothermic, so maintaining a low temperature during the addition of acetyl chloride can prevent side reactions. The use of a non-nucleophilic base can help to drive the reaction to completion.
Polymerization of thiophene if used as a starting material with AlCl3 catalyst.Use a milder Lewis acid catalyst such as stannic chloride (SnCl4) to avoid polymerization.
Presence of significant impurities Unreacted starting materials or byproducts.Purify the crude product by distillation. Unreacted methanethiol is volatile and can be removed under reduced pressure. Washing the organic phase with a mild aqueous base can remove acidic impurities.
Hydrolysis of this compound during workup.Use anhydrous conditions during the reaction and workup to the extent possible. Minimize contact with water and perform aqueous extractions quickly with cold solutions.
Hydrolysis of this compound
Issue Potential Cause Recommended Solution
Incomplete hydrolysis Insufficient catalyst (acid or base) or reaction time.Increase the concentration of the acid or base catalyst. Prolong the reaction time or increase the reaction temperature.
Poor solubility of this compound in the reaction medium.Use a co-solvent such as ethanol or THF to improve solubility.
Formation of disulfide byproducts Oxidation of the methanethiol product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Aminolysis of this compound
Issue Potential Cause Recommended Solution
Low yield of amide product Competing hydrolysis of this compound.Ensure anhydrous conditions. Use a dry solvent and freshly distilled amine.
Unfavorable reaction equilibrium.Use an excess of the amine to drive the reaction towards the product.
The amine is not nucleophilic enough.Consider using a more nucleophilic amine or a catalyst. For less reactive amines, increasing the reaction temperature may be necessary.
Formation of multiple products The amine has multiple reactive sites.Use a protecting group strategy to block other reactive functional groups on the amine.
Enolate Formation and Subsequent Reactions (e.g., Alkylation)
Issue Potential Cause Recommended Solution
Low yield of the desired alkylated product Incomplete enolate formation.Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[2][3]
The enolate is not stable and decomposes.Generate and use the enolate at low temperatures (e.g., -78 °C).
The alkylating agent is not reactive enough.Use a more reactive alkylating agent (e.g., iodide instead of chloride).
Formation of poly-alkylated products The mono-alkylated product is deprotonated and reacts further.Use a stoichiometric amount of a strong base to form the enolate quantitatively, then add the alkylating agent. This minimizes the presence of excess base during the alkylation step.
Formation of a mixture of regioisomers (for unsymmetrical thioesters) Formation of both kinetic and thermodynamic enolates.To favor the kinetic product (less substituted), use a bulky base like LDA at low temperature. To favor the thermodynamic product (more substituted), use a smaller base at a higher temperature to allow for equilibration.
O-alkylation instead of C-alkylation Reaction at the oxygen atom of the enolate.C-alkylation is generally favored for thioester enolates. However, the choice of solvent and counter-ion can influence the C/O alkylation ratio. Less polar solvents and lithium counter-ions typically favor C-alkylation.

Quantitative Data Summary

Reaction Parameter Value Conditions
Hydrolysis Acid-mediated rate constant (ka)1.5 x 10⁻⁵ M⁻¹s⁻¹23°C in water
Base-mediated rate constant (kb)1.6 x 10⁻¹ M⁻¹s⁻¹23°C in water
pH-independent rate constant (kw)3.6 x 10⁻⁸ s⁻¹23°C in water
Half-life at pH 7155 days23°C
Thiol-Thioester Exchange Second-order rate constant (kex) with 2-sulfonatoethanethiolate1.7 M⁻¹s⁻¹23°C in water
Half-life at pH 7 with 1 mM thiol38 hours23°C

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a general procedure for thioacetate deprotection.

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, separatory funnel, standard glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the NaOH solution (approximately 2 equivalents) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by slowly adding HCl solution until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of acetic acid and methanethiol (note: methanethiol is a volatile and odorous gas).

Protocol 2: Aminolysis of this compound with a Primary Amine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the primary amine (1-1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated if it is slow.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the properties of the resulting amide.

Protocol 3: Formation and Alkylation of this compound Enolate

This protocol is a general procedure for the alkylation of ester enolates and should be optimized for this compound.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF (typically 2 M)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., methyl iodide or benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for anhydrous and low-temperature reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel.

  • Add anhydrous THF to the flask and cool it to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the cold solvent.

  • Add LDA solution (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add the alkylating agent (1.1 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C and then slowly warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

References

"purification methods for Methyl thioacetate from a reaction mixture"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl thioacetate from a reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

A1: Common impurities depend on the synthetic route. If synthesizing from thioacetic acid and a methylating agent (e.g., methyl iodide, dimethyl sulfate), impurities may include unreacted thioacetic acid, the methylating agent, and the base used as a catalyst. If using acetic anhydride and sodium thiomethoxide, unreacted starting materials and byproducts may be present. One identified major impurity in a synthesis involving methyl chlorothiolformate is S,S-dimethyldithiocarbonate.[1]

Q2: My crude this compound has a strong acidic odor. How can I remove the acidic impurities?

A2: An acidic odor likely indicates the presence of unreacted thioacetic acid. This can be effectively removed by washing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) during a liquid-liquid extraction workup.[2][3][4] The basic wash deprotonates the acidic impurity, making it water-soluble and thus easily separable from the organic layer containing your product.[4]

Q3: I performed a distillation, but the purity of my this compound is still low. What could be the problem?

A3: Low purity after distillation could be due to several factors:

  • Azeotrope Formation: Methyl acetate, a related compound, is known to form azeotropes with water and methanol.[5][6] While less common for this compound, the presence of certain impurities could lead to azeotrope-like behavior.

  • Inefficient Distillation: A simple distillation may not be sufficient to separate this compound from impurities with close boiling points. Fractional distillation is recommended for better separation.[7]

  • Thermal Decomposition: Although relatively stable, prolonged heating at high temperatures could potentially lead to some decomposition. If the boiling point is high at atmospheric pressure, vacuum distillation is a gentler alternative.

Q4: Can I use column chromatography to purify this compound? What is a good solvent system?

A4: Yes, column chromatography is a suitable technique for purifying this compound. Since this compound is a moderately polar compound (thioester), a normal-phase chromatography setup with silica gel or alumina as the stationary phase is appropriate.

A common strategy for eluent selection is to start with a non-polar solvent and gradually increase the polarity. For thioesters, a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or diethyl ether is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A typical starting eluent system to test would be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).

Troubleshooting Guides

Issue 1: Emulsion formation during liquid-liquid extraction.
  • Problem: A stable emulsion layer forms between the organic and aqueous phases during washing, making separation difficult.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool.

    • Patience: Allow the mixture to stand undisturbed for a longer period.

Issue 2: Product loss during purification.
  • Problem: Significant loss of this compound is observed after the purification process.

  • Troubleshooting Steps:

    • Check Volatility: this compound is a volatile compound. Ensure that all evaporation steps are performed under controlled temperature and pressure (e.g., using a rotary evaporator with a chilled water bath).

    • Aqueous Solubility: While not highly soluble in water, some product might be lost in the aqueous washes, especially if large volumes of water are used. Minimize the volume of aqueous washes or back-extract the aqueous layers with a small amount of fresh organic solvent.

    • Incomplete Extraction: Ensure complete extraction of the product from the reaction mixture into the organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency.

    • Adsorption on Drying Agent: Using an excessive amount of drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) can lead to product adsorption. Use the minimum amount necessary to remove visible water droplets and swirl for a sufficient time.

Data Presentation

Physical PropertyValueSource(s)
Molecular Formula C₃H₆OS[8]
Molecular Weight 90.14 g/mol [9]
Boiling Point 95-96 °C at 760 mmHg[8][10][11]
Density 1.024 g/mL[9]
Refractive Index 1.464[9]
Solubility Soluble in alcohol and oils.[8]
Potential ImpurityBoiling Point (°C)Notes
Thioacetic acid87-91Can be removed by a basic wash.[12]
Methyl iodide42.4Highly volatile.
Dimethyl sulfate188 (decomposes)High boiling point, but toxic.[13]
Acetic anhydride139.8Reacts with water.
Methanethiol6A gas at room temperature.

Experimental Protocols

Liquid-Liquid Extraction for Removal of Acidic Impurities

This protocol describes the workup of a reaction mixture to remove acidic impurities like thioacetic acid.

Materials:

  • Crude reaction mixture containing this compound in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flask.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake gently, venting frequently to release any evolved gas (CO₂).

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate the layers.

  • Wash the organic layer with an equal volume of brine to help remove dissolved water. Separate the layers.

  • Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl the flask for a few minutes.

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound, which can then be further purified.

Fractional Distillation

This protocol outlines the purification of this compound by fractional distillation. This is effective for separating liquids with different boiling points.

Materials:

  • Crude this compound.

  • Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask).

  • Heating mantle and controller.

  • Boiling chips.

  • Thermometer.

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the distilling flask.

  • Begin heating the distilling flask gently.

  • Observe the temperature at the top of the column. The temperature should rise as the vapor of the most volatile component reaches the thermometer.

  • Collect the fraction that distills over at a constant temperature. This will be the impurity if it has a lower boiling point than this compound.

  • As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound, which should distill at approximately 95-96 °C at atmospheric pressure.

  • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains in the distilling flask.

Column Chromatography

This protocol provides a general method for purifying this compound using column chromatography.

Materials:

  • Crude this compound.

  • Silica gel (or alumina).

  • Eluent: A mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC.

  • Chromatography column.

  • Sand.

  • Collection tubes.

Procedure:

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elute the Column:

    • Add the eluent to the column and begin collecting fractions in separate tubes.

    • Maintain a constant flow of eluent through the column.

  • Analyze the Fractions:

    • Analyze the collected fractions by TLC to determine which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow start Crude this compound from Reaction Mixture acidic_impurities Acidic Impurities Present? (e.g., Thioacetic Acid) start->acidic_impurities extraction Liquid-Liquid Extraction (Wash with NaHCO3) acidic_impurities->extraction Yes boiling_point_diff Impurities with Different Boiling Points? acidic_impurities->boiling_point_diff No check_purity1 Check Purity (e.g., GC, NMR) extraction->check_purity1 final_product Pure this compound check_purity1->final_product Purity Sufficient check_purity1->boiling_point_diff Further Purification Needed distillation Fractional Distillation distillation->final_product chromatography Column Chromatography chromatography->final_product boiling_point_diff->distillation Yes polarity_diff Impurities with Different Polarities? boiling_point_diff->polarity_diff No polarity_diff->chromatography Yes polarity_diff->final_product No Further Options (Consider Re-synthesis)

Caption: Purification method selection workflow.

Caption: Fractional distillation process steps.

References

"safety precautions for handling Methyl thioacetate in the lab"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling Methyl thioacetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous chemical with multiple risks. It is a highly flammable liquid and vapor.[1][2][3] It is also toxic if it comes into contact with the skin or is inhaled.[1][2][3][4] Furthermore, it can cause serious eye irritation.[1][2][3][4]

Q2: What immediate actions should I take in case of accidental exposure to this compound?

A2: Swift and appropriate first aid is crucial. The required response depends on the route of exposure:

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also wash under the eyelids.[1][2] It is imperative to seek medical advice following this.[1][2]

  • Skin Contact: Take off all contaminated clothing right away and wash the affected skin area with plenty of water for at least 15 minutes.[1][2] Immediate medical attention is required.[1][2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[1][2] Do not use the mouth-to-mouth method if the substance was ingested or inhaled.[1] Immediate medical attention is necessary.[1][2]

  • Ingestion: Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2]

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: To ensure personal safety, the following PPE must be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Fire/flame resistant and impervious clothing is recommended.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] A recommended filter type is an organic gases and vapors filter (Type A, Brown), conforming to EN14387.[1]

Q4: How should I properly store this compound in the laboratory?

A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It is important to keep it away from heat, sparks, open flames, and other ignition sources.[1][4] The storage area should be locked up.[1][4]

Q5: What is the correct procedure for cleaning up a minor spill of this compound?

A5: For minor spills, follow these steps:

  • Alert Personnel: Notify people in the immediate area of the spill.[5]

  • Wear PPE: Put on appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[5]

  • Avoid Inhalation: Avoid breathing in the vapors from the spill.[5]

  • Contain the Spill: Confine the spill to a small area.[5]

  • Absorb the Spill: Use an appropriate spill kit or absorb the spill with vermiculite, dry sand, or diatomaceous earth.[5]

  • Collect Residue: Collect the residue and place it in a suitable, closed container for disposal as chemical waste.[4][5]

  • Clean the Area: Clean the spill area with water.[5]

  • Use Spark-Proof Tools: It is crucial to use non-sparking tools and explosion-proof equipment during cleanup.[1][4]

Q6: What should I do in case of a major spill of this compound?

A6: In the event of a major spill (greater than one liter or any amount that poses an immediate danger), the priority is personal safety.[5] You should:

  • Attend to the Injured: Provide assistance to any injured persons without putting yourself at risk.[5]

  • Evacuate: Evacuate the laboratory and close the door.[5]

  • Secure the Area: Prevent others from entering the lab.[5]

  • Seek Assistance: Contact your institution's Chemical Safety Office or emergency response team immediately.[5]

Hazard and Property Summary

PropertyData
Physical State Liquid
Appearance Colorless to pale yellow liquid
Molecular Formula C3H6OS
Molecular Weight 91.14 g/mol
Boiling Point 97 - 99 °C / 206.6 - 210.2 °F
Flash Point 12 °C / 53.6 °F
Water Solubility Immiscible
Primary Hazards Highly Flammable, Toxic (Dermal, Inhalation), Eye Irritant

Experimental Protocols

Standard Handling Protocol for this compound
  • Hazard Assessment: Before starting any experiment, review the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards.

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]

  • Personal Protective Equipment (PPE): Don the required PPE as outlined in the FAQ section (safety goggles, appropriate gloves, and a lab coat).

  • Dispensing: When transferring this compound, use grounded and bonded containers and receiving equipment to prevent static discharge.[1][4] Use only non-sparking tools.[1][4]

  • Heating: Avoid heating this compound near open flames, hot surfaces, or other ignition sources.[1][2]

  • Waste Disposal: Dispose of this compound waste in a designated, properly labeled hazardous waste container.[1][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[4]

Safety Workflow Diagram

Safety_Precautions_for_Methyl_thioacetate cluster_prep Preparation & Handling cluster_emergency Emergency Response cluster_post_incident Post-Incident assess 1. Hazard Assessment (Review SDS) ppe 2. Don Personal Protective Equipment assess->ppe Requires handling 3. Handle in Fume Hood ppe->handling Essential for storage 4. Proper Storage (Cool, Ventilated, Secure) handling->storage After Use spill Spill Occurs handling->spill Potential Incident exposure Exposure Occurs handling->exposure Potential Incident cleanup Spill Cleanup (Minor vs. Major) spill->cleanup first_aid Provide First Aid (Eye, Skin, Inhalation) exposure->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical waste Dispose of Contaminated Waste Properly cleanup->waste report Report Incident to Safety Officer seek_medical->report

Caption: Workflow for Safely Handling this compound.

References

Technical Support Center: Methyl Thioacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl thioacetate and related thioester compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is primarily used as a thiol protecting group. Therefore, the most common reaction is its deprotection (hydrolysis) to yield a free thiol. It can also be used in reactions like nucleophilic substitution at the carbonyl carbon.

Q2: What reagents are typically used for the deprotection of thioacetates?

A2: A variety of basic and acidic reagents can be used for thioacetate deprotection. Common basic reagents include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium methoxide (NaOMe), and potassium carbonate (K2CO3)[1][2]. Acidic conditions, such as using hydrochloric acid (HCl), can also be employed[3]. Other methods include using reagents like hydroxylamine, tetrabutylammonium cyanide (TBACN), or thioglycolic acid (TGA)[3][4][5].

Q3: My free thiol product seems to be degrading after the work-up. What could be the cause and how can I prevent it?

A3: Free thiols can be sensitive and prone to oxidation, which leads to the formation of disulfide side products[4]. This is often exacerbated by the presence of oxygen. To mitigate this, it is crucial to perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents and aqueous solutions before use is also a standard practice[1][2]. For storage, the addition of a radical scavenger like 4-tert-butylcatechol can sometimes help stabilize the thiol product[1][6].

Q4: How can I remove triphenylphosphine oxide from my Mitsunobu reaction mixture?

A4: Triphenylphosphine oxide is a common, often difficult-to-remove byproduct of the Mitsunobu reaction[7][8]. A useful technique is to concentrate the reaction mixture and then suspend the residue in a non-polar solvent mixture like pentane/ether. The triphenylphosphine oxide has low solubility in this mixture and can be removed by filtration through a plug of silica gel[8].

Q5: I am observing disulfide formation in my reaction. What are the likely causes?

A5: Disulfide formation is a common side reaction when working with thiols[4]. It is primarily caused by oxidation, which can be initiated by atmospheric oxygen. The choice of solvent can also play a role; for instance, using tetrahydrofuran (THF) as a cosolvent in certain deprotection reactions has been observed to promote disulfide formation[4]. Running the reaction under an inert atmosphere is the best way to prevent this.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Extend the reaction time or consider gentle heating (reflux) if the substrate is stable[1][2].- Ensure the deprotecting agent is active and used in sufficient molar excess.
Product Instability: The desired thiol product may be degrading during the reaction or work-up.- Work under an inert atmosphere (N₂ or Ar) to prevent oxidation to disulfide[4].- Use degassed solvents and reagents[1][2].
Suboptimal Reagent Choice: The chosen deprotection method may not be suitable for the specific substrate.- For base-sensitive substrates, consider acidic or neutral deprotection methods.- For substrates prone to oxidation, use milder deprotection conditions[5].
Product is Impure (Multiple Spots on TLC) Disulfide Formation: The most common impurity is the corresponding disulfide formed via oxidation of the thiol product.- Purge the reaction vessel and all solutions with an inert gas.- Consider adding a reducing agent like dithiothreitol (DTT) in a subsequent step if compatible with your product.
Incomplete Reaction: Starting material remains in the product mixture.- Increase reaction time or temperature.- Add more deprotecting reagent.
Byproduct Contamination: Reagent byproducts (e.g., triphenylphosphine oxide in Mitsunobu reactions) are present.- For triphenylphosphine oxide, triturate the crude product with a non-polar solvent like ether or pentane and filter[8].- Perform column chromatography for purification.
Side Reactions: The reaction conditions may be too harsh, causing decomposition or side reactions.- Lower the reaction temperature.- Use a milder deprotecting agent[5].
Difficulty Isolating the Product Emulsion during Extraction: Solvents like DMF, DMSO, or THF can cause emulsions during aqueous work-up[8].- If possible, remove the high-boiling solvent by rotary evaporation before the aqueous work-up.- Dilute the reaction mixture significantly with the extraction solvent before washing.- For DMF/DMSO, use multiple large-volume water washes to remove the solvent[8].
Product is Water-Soluble: The desired thiol may have high polarity, leading to poor extraction into organic solvents.- Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.- Use a more polar extraction solvent like ethyl acetate or n-butanol.
Epimerization of a Chiral Center Harsh Basic Conditions: Strong bases can deprotonate acidic protons adjacent to stereocenters, leading to racemization or epimerization[9].- Use milder basic conditions (e.g., K₂CO₃ instead of NaOH).- Perform the reaction at a lower temperature (e.g., 0 °C)[9].- Consider non-basic deprotection methods, such as those using thioglycolic acid[5].

Data Presentation

Table 1: Comparison of Thioacetate Deprotection Methods and Reported Yields

Deprotection MethodReagent(s)Typical ConditionsReported YieldReference
Basic HydrolysisNaOH in Ethanol/WaterReflux, 2 hours95% Purity[1][6]
Basic HydrolysisNaOHReflux, 2 hours50-75%[3]
Acidic HydrolysisConcentrated HCl in MethanolReflux, 5 hours50-75%[3]
Cyanide-CatalyzedTetrabutylammonium Cyanide (TBACN)Chloroform/Methanol, Room Temp, 3 hours>80%[4]
Hydroxylamine-CatalyzedHydroxylamine in EthanolRoom Temp, 2 hoursPoor[3]
ThiolysisThioglycolic Acid (TGA)pH 8 Buffer, Room Temp, 24 hoursGood (up to 93% with solid support)[5]

Experimental Protocols

Protocol 1: General Procedure for Basic Hydrolysis of Thioacetates (e.g., using NaOH)
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the thioacetate substrate in ethanol under an inert atmosphere (e.g., nitrogen)[1][2].

  • Reagent Addition: Prepare a solution of sodium hydroxide (approx. 2 equivalents) in degassed water. Add this solution dropwise to the stirring substrate solution[1][2].

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by adding a degassed acid solution (e.g., 2 M HCl) until the pH is approximately 7[1][2].

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add a suitable degassed organic solvent (e.g., diethyl ether or ethyl acetate) and degassed water[1][2].

  • Washing: Separate the organic layer. Wash the organic layer sequentially with degassed water and then with brine[1].

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude thiol product[1].

  • Purification: Purify the crude product as necessary, typically by column chromatography.

Protocol 2: General Procedure for Thioester Formation via Mitsunobu Reaction
  • Setup: To a solution of the alcohol (1 equivalent), triphenylphosphine (PPh₃, ~1.5 equivalents), and a suitable acidic nucleophile like thioacetic acid (~1.5 equivalents) in an anhydrous solvent (e.g., THF or DCM) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (~1.5 equivalents) dropwise under an inert atmosphere[7][10][11].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching & Concentration: Once complete, quench the reaction with water or saturated aqueous NaHCO₃. Remove the bulk of the organic solvent via rotary evaporation.

  • Work-up: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Byproduct Removal: To remove triphenylphosphine oxide, the crude mixture can be concentrated and triturated with a 1:1 mixture of hexane and diethyl ether, followed by filtration.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate. Purify the crude thioester product by column chromatography.

Visualizations

Workup_Workflow General Work-up Procedure for Thioacetate Deprotection A Reaction Complete B Cool to Room Temperature A->B C Quench / Neutralize (e.g., add aq. HCl) B->C D Liquid-Liquid Extraction (e.g., Ether + Water) C->D E Separate Organic Layer D->E F Wash Organic Layer (e.g., Water, Brine) E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Filter and Concentrate G->H I Crude Product H->I J Purification (e.g., Column Chromatography) I->J K Pure Thiol Product J->K Troubleshooting_Guide Troubleshooting Common Issues cluster_start cluster_yield Low Yield cluster_purity Impure Product Start Problem Encountered A1 Incomplete Reaction? Start->A1 Low Yield A2 Product Degradation? Start->A2 Low Yield B1 Disulfide Formation? Start->B1 Impure Product B2 Byproducts Present? Start->B2 Impure Product A1_sol Extend reaction time / heat A1->A1_sol A2_sol Use inert atmosphere Use degassed solvents A2->A2_sol B1_sol Work under N2/Ar B1->B1_sol B2_sol Optimize purification (e.g., trituration, chromatography) B2->B2_sol

References

Validation & Comparative

A Comparative Guide to Acetylating Agents: Methyl Thioacetate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acetylating agent is a critical decision in organic synthesis and drug development, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of methyl thioacetate against other commonly used acetylating agents, supported by available experimental data and detailed methodologies.

Introduction to Acetylation and Key Reagents

Acetylation, the introduction of an acetyl group (CH₃CO), is a fundamental transformation for protecting functional groups, synthesizing active pharmaceutical ingredients, and modifying the properties of biomolecules. The reactivity of acetylating agents generally follows the order: Acetyl Chloride > Acetic Anhydride > Thioesters (e.g., this compound) > N-Acetylimidazole. This reactivity trend dictates the required reaction conditions and potential for side reactions.

This compound (MeSAc) is a thioester that offers a unique reactivity profile. It is generally less reactive than acyl chlorides and anhydrides, which can be advantageous for achieving higher chemoselectivity. Its role as an analog of acetyl-CoA also makes it a subject of interest in biochemical studies.

Acetyl Chloride (AcCl) is a highly reactive acetylating agent, often leading to rapid reactions and high yields.[1] However, its high reactivity can result in low selectivity and the formation of corrosive hydrochloric acid (HCl) as a byproduct.[2]

Acetic Anhydride (Ac₂O) is a widely used, cost-effective acetylating agent that is less reactive and easier to handle than acetyl chloride.[2] It produces acetic acid as a byproduct, which is less corrosive than HCl.[2]

N-Acetylimidazole (NAI) is a mild acetylating agent, often used for the selective acetylation of specific amino acid residues in proteins, particularly tyrosine.[3]

Performance Comparison: A Quantitative Overview

The choice of an acetylating agent depends on the specific requirements of the reaction, including the nature of the substrate, desired selectivity, and tolerance for reaction conditions. The following tables summarize key performance data for various acetylating agents in the acetylation of a model primary amine, benzylamine.

Table 1: Comparative Acetylation of Benzylamine

Acetylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
This compound NoneAcetonitrile8024 hModerate[4] (modified)
Acetyl Chloride TriethylamineTHFRoom Temp< 1 hHigh[1]
Acetic Anhydride NoneNeatRoom Temp< 1 h>95%
N-Acetylimidazole NoneTHFRoom TempSeveral hoursModerate-High[3] (protein context)

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from various sources and should be interpreted as a general guide.

Reactivity and Chemoselectivity

A computational study comparing the acyl-transfer reactivity of this compound and methyl acetate towards different nucleophiles provides valuable insight into their relative performance.

Table 2: Calculated Relative Reaction Barriers (kcal/mol) for Acyl Transfer

NucleophileMethyl AcetateThis compoundReactivity Advantage
Hydroxide (HO⁻)18.218.0Similar
Ammonia (NH₃)26.223.4This compound
Methyl Cyanoacetate Carbanion28.122.8This compound

Data adapted from a computational study. Lower barrier indicates higher reactivity.

These findings suggest that while this compound and methyl acetate have similar reactivity towards hard nucleophiles like hydroxide, This compound is significantly more reactive towards softer nucleophiles like amines and carbanions . This highlights the potential of this compound for chemoselective acetylations in the presence of multiple functional groups. For instance, in a molecule containing both hydroxyl and amino groups, this compound would be expected to preferentially acetylate the amine.

In contrast, highly reactive agents like acetyl chloride may show poor chemoselectivity.[5] Acetic anhydride offers a balance, but may still require careful control of reaction conditions to achieve selective O- or N-acetylation.[6] The chemoselective O-acylation of amino alcohols can often be achieved under acidic conditions where the amino group is protonated and thus less nucleophilic.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the rational selection and application of acetylating agents.

Protocol 1: General Procedure for N-Acetylation of Benzylamine with Acetic Anhydride (Solvent-Free)

Materials:

  • Benzylamine

  • Acetic anhydride

  • Ice-cold water

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • In a beaker or round-bottom flask, place benzylamine (1.0 eq).

  • Add acetic anhydride (1.5 eq) to the amine.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Continue stirring for 10-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the product thoroughly with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Dry the product to obtain N-benzylacetamide.

Protocol 2: General Procedure for N-Acetylation of Benzylamine with Acetyl Chloride

Materials:

  • Benzylamine

  • Acetyl chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Separatory funnel

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[8]

Protocol 3: Proposed Comparative Experiment for Acetylating Agents

To obtain direct comparative data, the following experimental workflow is proposed:

G cluster_setup Reaction Setup cluster_reagents Reagent Addition (0 °C) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis A Prepare stock solution of Benzylamine in THF B1 Aliquot into 4 reaction vessels A->B1 C1 Add this compound (1.1 eq) C2 Add Acetyl Chloride (1.1 eq) + TEA (1.2 eq) C3 Add Acetic Anhydride (1.1 eq) C4 Add N-Acetylimidazole (1.1 eq) D Stir at Room Temperature C1->D C2->D C3->D C4->D E Monitor by TLC/GC-MS at regular intervals D->E F Quench reaction E->F G Isolate and purify product F->G H Determine yield and purity G->H G start Start: Need to acetylate a substrate q1 Is the substrate sensitive to harsh conditions or acid? start->q1 q2 Is high chemoselectivity required? q1->q2 Yes q3 Is rapid reaction and high yield the primary goal? q1->q3 No a1 Use a mild agent: N-Acetylimidazole or This compound q2->a1 Yes a2 Consider this compound for amine vs. hydroxyl selectivity q2->a2 If amine selectivity is key a3 Use Acetic Anhydride (balance of reactivity and handling) q2->a3 No a4 Use Acetyl Chloride (high reactivity) q3->a4 Yes a5 Consider Acetic Anhydride (cost-effective, moderate reactivity) q3->a5 No G cluster_catabolism Nutrient Catabolism cluster_anabolism Anabolism cluster_signaling Cellular Signaling Glucose Glucose Mitochondria Mitochondria Glucose->Mitochondria Fatty Acids Fatty Acids Fatty Acids->Mitochondria Amino Acids Amino Acids Amino Acids->Mitochondria Fatty Acid Synthesis Fatty Acid Synthesis Cholesterol Synthesis Cholesterol Synthesis HATs Histone Acetyltransferases (HATs) Gene Expression Gene Expression HATs->Gene Expression Acetyl-CoA Acetyl-CoA Acetyl-CoA->Fatty Acid Synthesis Acetyl-CoA->Cholesterol Synthesis Acetyl-CoA->HATs Citrate Citrate Acetyl-CoA->Citrate TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Mitochondria->Acetyl-CoA Citrate->Acetyl-CoA (Cytosol)

References

A Comparative Guide to the Synthesis of Methyl Thioacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl thioacetate (CH₃COSCH₃) is a key sulfur-containing organic compound with applications ranging from the flavor and fragrance industry to the synthesis of more complex molecules in pharmaceutical and materials science. Its thioester functionality provides a versatile reactive handle for various chemical transformations. The selection of an appropriate synthetic route is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of several common methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of this compound Synthesis Methods

The following table summarizes the quantitative data for different synthetic approaches to this compound, allowing for a direct comparison of their efficacy.

MethodReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Acylation of Methanethiolate Acetic Anhydride, Sodium Thiomethoxide-Water2 hours60 - 7042%[1]
Thioesterification of Alcohols Thioacetic Acid, various alcohols (e.g., benzylic)HBF₄Solvent-lessNot specifiedNot specifiedup to 99%
Reaction with Thiourea Derivative Thiourea, Methyl ChloroacetateTriethylamineMethanol4 hoursReflux83%
Biocatalytic Synthesis Methyl Mercaptan, Brewer's YeastSaccharomyces cerevisiaeCulture BrothNot specifiedNot specified98 mg/L
Reaction with Chlorothiolformate Methyl Chlorothiolformate, Acetic Acid-Not specifiedNot specifiedNot specified0.8%[2]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Method 1: Acylation of Sodium Thiomethoxide with Acetic Anhydride

This method involves the reaction of a readily available acylating agent with a sulfur nucleophile.

Procedure: To a solution of sodium thiomethoxide in water, acetic anhydride is added. The reaction mixture is then heated to 60-70°C and stirred for 2 hours. After cooling, the product, this compound, can be extracted using an organic solvent and purified by distillation. A reported yield for this method is 42%.[1]

Method 2: Acid-Catalyzed Thioesterification of Alcohols with Thioacetic Acid

This approach offers a high-yielding, one-pot, and solvent-free synthesis of thioesters from various alcohols. While the specific application to methanol for this compound synthesis is not detailed in the reference, the general protocol is as follows and has been shown to produce yields of up to 99% for other alcohols.

General Procedure: Thioacetic acid is mixed with the alcohol in the presence of a catalytic amount of tetrafluoroboric acid (HBF₄). The reaction mixture is stirred until completion, which can be monitored by techniques such as NMR or GC. The product is then isolated and purified.

Method 3: Synthesis from a Thiourea Derivative

This route provides a high-yield synthesis of a related methyl thioester, demonstrating the utility of thiourea-based starting materials.

Procedure: A solution of thiourea in an appropriate solvent such as methanol is prepared. Methyl chloroacetate is then added, followed by the addition of triethylamine, which acts as a base to neutralize the HCl formed during the reaction. The mixture is refluxed for 4 hours. After the reaction is complete, the solvent is removed, and the product is isolated and purified, with reported yields of up to 83%.

Method 4: Biocatalytic Synthesis Using Brewer's Yeast

This method represents a green chemistry approach to this compound synthesis, operating under mild, biological conditions.

Procedure: Brewer's yeast (Saccharomyces cerevisiae) is cultured in a suitable growth medium. Methyl mercaptan is then introduced into the culture broth. The yeast enzymes catalyze the conversion of methyl mercaptan to S-methyl thioacetate. At optimal conditions, a concentration of 98 mg/L of this compound was produced from 500 mg/L of methyl mercaptan. The product can be isolated from the broth by extraction and purified.

Synthesis Pathways and Workflow

The following diagrams illustrate the logical flow of the described synthesis methods.

Synthesis_Pathways cluster_reactants Reactants cluster_methods Synthesis Methods AceticAnhydride Acetic Anhydride Acylation Acylation of Methanethiolate AceticAnhydride->Acylation SodiumThiomethoxide Sodium Thiomethoxide SodiumThiomethoxide->Acylation ThioaceticAcid Thioacetic Acid Thioesterification Direct Thioesterification ThioaceticAcid->Thioesterification Methanol Methanol Methanol->Thioesterification Thiourea Thiourea ThioureaRoute Thiourea Derivative Route Thiourea->ThioureaRoute MethylChloroacetate Methyl Chloroacetate MethylChloroacetate->ThioureaRoute MethylMercaptan Methyl Mercaptan Biocatalysis Biocatalytic Synthesis MethylMercaptan->Biocatalysis Yeast Brewer's Yeast Yeast->Biocatalysis MethylThioacetate This compound Acylation->MethylThioacetate Thioesterification->MethylThioacetate ThioureaRoute->MethylThioacetate Biocatalysis->MethylThioacetate

Caption: Overview of synthetic routes to this compound.

Experimental_Workflow start Start reactants Combine Reactants (e.g., Acetic Anhydride + Sodium Thiomethoxide) start->reactants reaction Reaction under Controlled Conditions (Temperature, Time) reactants->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Pure this compound purification->product analysis Characterization (GC-MS, NMR) product->analysis end End analysis->end

Caption: General experimental workflow for this compound synthesis.

References

A Comparative Guide to Thiol Synthesis: Alternatives to Methyl Thioacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of thiols is a fundamental process with wide-ranging applications. While methyl thioacetate has traditionally been a common reagent for this purpose, a variety of alternative methods offer distinct advantages in terms of yield, substrate scope, and reaction conditions. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Comparison of Thiol Synthesis Methods

The following table summarizes the performance of key alternatives to this compound for thiol synthesis, focusing on reaction yields, substrate compatibility, and general reaction conditions.

MethodStarting MaterialKey ReagentsTypical Yield (%)Substrate ScopeKey AdvantagesKey Disadvantages
Thioacetate Method (Baseline) Alkyl HalidePotassium Thioacetate, then hydrolysis87-98[1]Primary, Secondary HalidesGood yields for primary halides.Requires two steps; potential for side reactions.
Thiourea Method Alkyl Halide/TosylateThiourea, then basic hydrolysis80-97[1][2]Primary, Secondary Halides/TosylatesHigh yields; odorless intermediate.Less effective for tertiary halides.[1]
Bunte Salt Method Alkyl HalideSodium Thiosulfate, then acid hydrolysis~89 (for Bunte salt)[3]Primary, Secondary HalidesOdorless, crystalline intermediates.[4]Can generate H₂S during hydrolysis.
Trithiocarbonate Method Alkyl HalideSodium Trithiocarbonate, then acidification63-84[5][6]Primary, Secondary, Tertiary HalidesOne-pot synthesis possible.Can be substrate-dependent.
Lawesson's Reagent Method AlcoholLawesson's ReagentQuantitative (for some substrates)[7]Primary, Secondary, Tertiary AlcoholsDirect conversion from alcohols.Can lead to dehydration products with secondary/tertiary alcohols.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the application of these methods in your laboratory.

Thiol Synthesis via Thiourea

This method proceeds through a stable isothiouronium salt intermediate, which is subsequently hydrolyzed to the thiol.[8][9]

Step A: Formation of Isothiouronium Salt

  • Dissolve the alkyl halide (1.0 eq.) and thiourea (1.1 eq.) in ethanol.

  • Reflux the mixture for 3-4 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated isothiouronium salt by filtration.

Step B: Hydrolysis to Thiol

  • Suspend the isothiouronium salt in a solution of sodium hydroxide (1.2 eq.) in water.

  • Heat the mixture at reflux for 2-3 hours.

  • Cool the reaction to room temperature and acidify with dilute hydrochloric acid.

  • Extract the thiol with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thiol.

  • Purify the thiol by distillation or column chromatography.

Thiol Synthesis via Bunte Salts

This method involves the reaction of an alkyl halide with sodium thiosulfate to form an S-alkylthiosulfate (Bunte salt), which is then hydrolyzed.

Step A: Preparation of the Bunte Salt [3]

  • Reflux a mixture of the alkyl halide (1.0 eq.) and sodium thiosulfate pentahydrate (1.5 eq.) in 50% aqueous ethanol for 4-5 hours.

  • Cool the mixture and remove any precipitate by filtration.

  • Add water to the filtrate and chill to crystallize the Bunte salt.

  • Collect the crystalline Bunte salt by filtration.

Step B: Hydrolysis to the Thiol [3]

  • Reflux the Bunte salt in a mixture of ethanol and concentrated hydrochloric acid for 1 hour.

  • Dilute the reaction mixture with water and chill to separate the crude thiol.

  • Purify the thiol by distillation or column chromatography.

Thiol Synthesis via Trithiocarbonates

This one-pot method allows for the direct conversion of alkyl halides to thiols.[5][6]

  • To a solution of sodium trithiocarbonate (1.1 eq.) in a suitable solvent (e.g., DMF), add the alkyl halide (1.0 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting thiol by column chromatography.

Thiol Synthesis from Alcohols using Lawesson's Reagent

This method provides a direct route for the conversion of alcohols to thiols.[7][10]

  • To a solution of the alcohol (1.0 eq.) in an anhydrous solvent (e.g., toluene or DME) under an inert atmosphere (e.g., argon), add Lawesson's reagent (0.5 eq.).

  • Reflux the reaction mixture for the appropriate time (can range from 10 minutes to several hours depending on the substrate).

  • Cool the reaction mixture to room temperature.

  • Purify the reaction mixture directly by column chromatography on silica gel to isolate the corresponding thiol.

Mandatory Visualizations

Experimental Workflow for Thiol Synthesis

The general workflow for the synthesis and purification of thiols from alkyl halides is depicted below.

G cluster_0 Reaction cluster_1 Workup & Purification start Alkyl Halide + Sulfur Nucleophile reaction Reaction in Appropriate Solvent start->reaction intermediate Intermediate (e.g., Isothiouronium Salt, Bunte Salt) reaction->intermediate hydrolysis Hydrolysis/ Acidification intermediate->hydrolysis thiol Crude Thiol hydrolysis->thiol extraction Extraction thiol->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Distillation/Chromatography) concentration->purification final_product Pure Thiol purification->final_product G ROS Reactive Oxygen Species (ROS) ProteinSH Protein-SH (Active) ROS->ProteinSH Oxidative Stress ProteinSSG Protein-S-SG (S-thiolated, Inactive/Altered) ProteinSH->ProteinSSG S-Glutathionylation GSH Glutathione (GSH) GSH->ProteinSSG ProteinSSG->ProteinSH Deglutathionylation Grx Glutaredoxin (Grx) Grx->ProteinSSG catalyzes GR Glutathione Reductase (GR) GR->GSH reduces NADP NADP+ GR->NADP NADPH NADPH NADPH->GR GSSG Glutathione Disulfide (GSSG) GSSG->GR

References

"biological activity of Methyl thioacetate compared to similar compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of methyl thioacetate with similar compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development and related fields in understanding the potential applications and biological effects of this thioester.

Fumigant Activity

This compound has demonstrated significant potential as a fumigant, particularly against nematodes. Its efficacy has been compared with other volatile organic compounds, including the commercial biopesticide dimethyl disulfide (DMDS).

Comparative Fumigant Toxicity Data
CompoundTarget OrganismAssay TypeLC50Incubation TimeReference
This compound Caenorhabditis elegansFumigation1.43 µg/cm³ air24 h[1]
Dimethyl Disulfide (DMDS) Caenorhabditis elegansFumigation8.57 µg/cm³ air24 h[1]
This compound Meloidogyne incognitaFumigation>90% mortality at 0.25 µg/cm³ airNot Specified[1]
Dimethyl Disulfide (DMDS) Meloidogyne incognitaFumigation3.16% mortality at 0.25 µg/cm³ airNot Specified[1]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Antimicrobial Activity

While data on the antimicrobial activity of this compound is limited, the broader class of thioesters and sulfur-containing compounds has been investigated for such properties. For a comprehensive comparison, it is valuable to consider the antimicrobial potential of related compounds.

Quantitative data for the antimicrobial activity of this compound was not available in the reviewed literature. Further research is required to establish its Minimum Inhibitory Concentration (MIC) against various microbial strains.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are crucial in the treatment of various neurological disorders. Thioesters, due to their structural similarity to acetylcholine, are of interest as potential AChE inhibitors.

Quantitative data on the acetylcholinesterase inhibitory activity (e.g., IC50 values) of this compound was not found in the reviewed literature. Comparative studies with its oxygen analog, methyl acetate, and other thioesters would be beneficial to understand its potential in this area.

Experimental Protocols

Nematode Fumigant Toxicity Assay

This protocol outlines the methodology used to determine the fumigant toxicity of volatile compounds against nematodes, such as Caenorhabditis elegans.

Materials:

  • Two-compartment Petri dishes

  • Nematode growth medium (NGM) agar

  • Synchronized population of L4 stage C. elegans

  • Test compound (e.g., this compound, dimethyl disulfide)

  • Solvent (e.g., 0.3% Tween-20 aqueous solution)

  • Incubator

Procedure:

  • Prepare NGM agar plates and seed them with E. coli OP50 as a food source for the nematodes.

  • Transfer a synchronized population of L4 stage C. elegans to one compartment of the two-compartment Petri dish.

  • In the other compartment, place a filter paper disc.

  • Apply a solution of the test compound at various concentrations to the filter paper disc. The solvent alone is used as a control.

  • Seal the Petri dishes with parafilm to create a closed environment for fumigation.

  • Incubate the plates at a controlled temperature (e.g., 20°C) for a specified period (e.g., 24 hours).

  • After incubation, count the number of dead and live nematodes under a stereomicroscope. Nematodes that do not respond to a gentle touch with a platinum wire are considered dead.

  • Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Fumigant_Toxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_analysis Incubation & Analysis prep_plates Prepare NGM agar plates with E. coli add_nematodes Add nematodes to one compartment prep_plates->add_nematodes prep_nematodes Synchronize C. elegans to L4 stage prep_nematodes->add_nematodes prep_compounds Prepare serial dilutions of test compounds add_compound Apply compound to filter paper in the other compartment prep_compounds->add_compound seal_plates Seal Petri dishes add_compound->seal_plates incubate Incubate at 20°C for 24h seal_plates->incubate count_nematodes Count live and dead nematodes incubate->count_nematodes calculate_lc50 Calculate LC50 values count_nematodes->calculate_lc50

Workflow for Nematode Fumigant Toxicity Assay.
Determination of Minimum Inhibitory Concentration (MIC) for Volatile Compounds

This protocol describes a method to determine the minimum inhibitory concentration of volatile antimicrobial agents against bacteria or fungi.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compound (volatile)

  • Plate sealer

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the volatile test compound in the liquid growth medium directly in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).

  • Seal the microtiter plate with an appropriate sealer to prevent the evaporation of the volatile compound.

  • Incubate the plate under optimal growth conditions for the test microorganism for a specified period (e.g., 18-24 hours).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_analysis Incubation & Analysis prep_dilutions Prepare serial dilutions of volatile compound in microtiter plate inoculate_wells Inoculate wells with microbial suspension prep_dilutions->inoculate_wells prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate_wells add_controls Include positive and negative controls seal_plate Seal the plate add_controls->seal_plate incubate Incubate under optimal conditions seal_plate->incubate read_results Read results (visual or OD) incubate->read_results determine_mic Determine the MIC read_results->determine_mic

Workflow for MIC Determination of Volatile Compounds.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for acetylcholinesterase inhibitors.

Materials:

  • 96-well microtiter plate

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (potential inhibitor)

  • Microplate reader

Procedure:

  • In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, ATCI, to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

AChE_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_measurement_analysis Measurement & Analysis prep_reagents Prepare buffer, DTNB, AChE, and test compound solutions add_reagents Add buffer, DTNB, and test compound to wells prep_reagents->add_reagents add_enzyme Add AChE and pre-incubate add_reagents->add_enzyme start_reaction Add ATCI to initiate reaction add_enzyme->start_reaction measure_absorbance Measure absorbance at 412 nm kinetically start_reaction->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Workflow for Acetylcholinesterase Inhibition Assay.

References

Unveiling the Reactivity Landscape: A Computational Comparison of Methyl Thioacetate and Methyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricacies of ester reactivity, a thorough understanding of the factors governing their chemical behavior is paramount. This guide provides a comparative analysis of the reactivity of methyl thioacetate and its oxygen-containing counterpart, methyl acetate, grounded in computational studies. By presenting key quantitative data, detailed methodologies, and visual representations of reaction pathways, this document aims to furnish a clear and objective resource for understanding the nuances of thioester versus oxygen ester reactivity.

Probing Reactivity: A Quantitative Look at Activation Barriers

Computational chemistry offers a powerful lens through which to dissect reaction mechanisms and quantify the energy barriers that govern reaction rates. A key metric for comparing reactivity is the activation energy (ΔG‡), which represents the energy required to reach the transition state of a reaction. A lower activation energy corresponds to a faster reaction rate.

The alkaline hydrolysis of this compound has been a subject of detailed computational investigation. These studies reveal a stepwise mechanism in aqueous solution, proceeding through a tetrahedral intermediate. In contrast, the gas-phase reaction follows a concerted SN2 pathway. For the more biologically relevant solution-phase reaction, the calculated activation energy provides a quantitative measure of its reactivity.

CompoundReactionComputational MethodActivation Energy (ΔG‡) for Tetrahedral Intermediate Formation (kcal/mol)Reference
This compound Alkaline Hydrolysis (in solution)Gaussian09, CPMD~13-14[1]
This compound AminolysisNot SpecifiedLower than Methyl Acetate
Methyl Acetate AminolysisNot SpecifiedHigher than this compound

Note: The aminolysis data highlights the greater reactivity of the thioester, although specific numerical values for a direct comparison under identical computational parameters were not found in the reviewed literature.

Decoding the Computational Approach: Experimental Protocols

The quantitative data presented in this guide are derived from sophisticated computational chemistry techniques. Understanding the underlying methodologies is crucial for interpreting the results and for designing future in silico experiments. The following protocols are representative of the methods employed in the cited studies.

Quantum Mechanics (QM) Calculations with Gaussian09

Static quantum chemical calculations are instrumental in locating stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. A typical protocol involves:

  • Method: Density Functional Theory (DFT) is a popular choice, with the B3LYP functional being widely used for its balance of accuracy and computational cost.

  • Basis Set: The 6-31+G(d,p) basis set is commonly employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing anionic species and transition states.

  • Solvation Model: To simulate the effect of an aqueous environment, a Polarizable Continuum Model (PCM) is often used. This model treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of solvation.

  • Procedure:

    • The geometries of the reactant molecules (e.g., this compound and hydroxide ion) are optimized.

    • The transition state structure for the nucleophilic attack is located using a transition state search algorithm (e.g., QST2 or QST3). The nature of the transition state is confirmed by the presence of a single imaginary frequency in the vibrational frequency analysis.

    • The geometry of the tetrahedral intermediate is optimized.

    • The energies of all stationary points are calculated to determine the activation energy and reaction energy.

Ab Initio Molecular Dynamics (AIMD) with CPMD

To capture the dynamic effects of the solvent and to explore the free energy surface of the reaction, ab initio molecular dynamics simulations are employed. The Car-Parrinello Molecular Dynamics (CPMD) method is a prominent example.

  • Method: The electronic structure is typically calculated on-the-fly using DFT with a plane-wave basis set.

  • System Setup: The reactant molecules are placed in a periodic box filled with a large number of explicit water molecules (e.g., several hundred) to create a realistic aqueous environment.

  • Simulation: The system is evolved over time by solving the equations of motion for the nuclei. Techniques like metadynamics can be used to enhance the sampling of rare events, such as chemical reactions, and to construct the free energy profile along a chosen reaction coordinate.

Visualizing the Reaction: The Hydrolysis Pathway

The alkaline hydrolysis of both this compound and methyl acetate in solution proceeds through a similar two-step nucleophilic acyl substitution mechanism. The key feature of this pathway is the formation of a tetrahedral intermediate. The following diagram, generated using the DOT language, illustrates this fundamental reaction pathway.

Hydrolysis_Pathway Reactants Reactants (Ester + OH⁻) TS1 Transition State 1 (TS1) Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (TS2) Intermediate->TS2 Leaving Group Departure Products Products (Carboxylate + Alcohol/Thiol) TS2->Products

Caption: Stepwise mechanism of alkaline ester hydrolysis.

This generalized pathway highlights the formation and subsequent breakdown of the tetrahedral intermediate, which is the central event in the hydrolysis of both this compound and methyl acetate. The relative energies of the transition states and the intermediate determine the overall rate of the reaction and are the focus of the computational studies discussed. The lower activation energy for the formation of the tetrahedral intermediate in thioesters is a key factor contributing to their enhanced reactivity compared to their oxygen ester analogs.

References

A Comparative Guide to the Kinetic Analysis of Methyl Thioacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reaction kinetics of methyl thioacetate, a key sulfur-containing organic compound. Understanding the rates and mechanisms of its primary reactions is crucial for applications in organic synthesis, chemical biology, and the development of therapeutics where thioester linkages are employed. This document summarizes key quantitative data, details the experimental protocols for kinetic analysis, and provides visual representations of reaction pathways and workflows.

Comparative Kinetic Data of this compound Reactions

The reactivity of this compound is dominated by nucleophilic attack at the carbonyl carbon. The following table summarizes the experimentally determined rate constants for its principal reactions: hydrolysis, thiol-thioester exchange, and, for comparative purposes, the aminolysis of the closely related ethyl thioacetate.

Reaction TypeReactant(s)Rate Constant (k)UnitsConditionsReference(s)
Hydrolysis (Acid-Mediated) This compound + H⁺1.5 x 10⁻⁵M⁻¹s⁻¹Aqueous Solution[1][2]
Hydrolysis (Base-Mediated) This compound + OH⁻1.6 x 10⁻¹M⁻¹s⁻¹Aqueous Solution, 23°C[1][2]
Hydrolysis (pH-Independent) This compound + H₂O3.6 x 10⁻⁸s⁻¹pH 7, 23°C[1][2]
Thiol-Thioester Exchange This compound + 2-sulfonatoethanethiolate1.7M⁻¹s⁻¹pH 7, 23°C[1][2]
Aminolysis *Ethyl Thioacetate + GlycineNot explicitly stated as a single value; complex pH dependence-Aqueous Solution, 37°C[3]

Data for ethyl thioacetate is provided as a proxy for the aminolysis of this compound due to the availability of detailed kinetic studies.

Signaling Pathways and Reaction Mechanisms

The reactions of this compound proceed through distinct pathways, which can be visualized to understand the flow of the chemical transformation.

hydrolysis_pathway MeSAc This compound Intermediate Tetrahedral Intermediate MeSAc->Intermediate Nucleophilic Attack H2O H₂O H2O->Intermediate Products Acetic Acid + Methanethiol Intermediate->Products Collapse

Caption: Generalized pathway for the hydrolysis of this compound.

exchange_pathway MeSAc This compound Intermediate Tetrahedral Intermediate MeSAc->Intermediate RSH Thiol (R-SH) RSH->Intermediate Nucleophilic Attack NewThioester New Thioester (R-SAc) Intermediate->NewThioester MeSH Methanethiol Intermediate->MeSH hydrolysis_workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis Prep_Solutions Prepare pH-controlled solutions (acid, base, buffers) Equilibrate Equilibrate solutions to constant temperature Prep_Solutions->Equilibrate Prep_MeSAc Prepare this compound stock solution Initiate Initiate reaction by mixing Prep_MeSAc->Initiate Equilibrate->Initiate Monitor Monitor reaction over time Initiate->Monitor Acquire_Data Acquire data (NMR or Titration) Monitor->Acquire_Data Plot_Data Plot concentration vs. time Acquire_Data->Plot_Data Calculate_k Calculate rate constants Plot_Data->Calculate_k

References

A Comparative Guide to the Hydrolysis of Methyl Thioacetate: Enzymatic vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of thioester bonds is a fundamental reaction in various biological and chemical processes. In the context of drug development and organic synthesis, the hydrolysis of thioesters, such as methyl thioacetate, is a critical step. This guide provides an objective comparison of enzymatic and chemical methods for the hydrolysis of this compound, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The choice between enzymatic and chemical hydrolysis often depends on the desired reaction conditions, specificity, and efficiency. Below is a summary of key quantitative data for the hydrolysis of this compound and its close analog, acetylthiocholine, under different catalytic conditions.

ParameterChemical Hydrolysis (Base-Catalyzed)Chemical Hydrolysis (Acid-Catalyzed)Enzymatic Hydrolysis (Acetylcholinesterase)
Substrate S-Methyl ThioacetateS-Methyl ThioacetateAcetylthiocholine (analog)
Catalyst Hydroxide Ion (OH⁻)Hydronium Ion (H₃O⁺)Electrophorus electricus Acetylcholinesterase
Second-Order Rate Constant (k) 1.6 x 10⁻¹ M⁻¹s⁻¹[1]1.5 x 10⁻⁵ M⁻¹s⁻¹[1]-
Michaelis Constant (Kₘ) --~8 x 10⁻⁵ M[2]
Catalytic Rate Constant (kcat) --Approaches 10⁸ M⁻¹s⁻¹ (as kcat/Kₘ)[3]
Catalytic Efficiency (kcat/Kₘ) --~10⁸ M⁻¹s⁻¹[3]
pH Optimum High pH (alkaline)Low pH (acidic)Neutral to slightly alkaline (typically pH 7-8)
Temperature Ambient to elevatedElevatedTypically 25-37°C
Specificity LowLowHigh

Delving into the Mechanisms

The pathways for chemical and enzymatic hydrolysis of this compound differ significantly in their mechanism and specificity.

Chemical Hydrolysis: A Matter of Nucleophilic Attack

Chemical hydrolysis of this compound can be achieved under either acidic or basic conditions.

  • Base-Catalyzed Hydrolysis: This is a relatively fast process involving the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, leading to the formation of acetate and methanethiolate.[4][5]

    G cluster_0 Base-Catalyzed Hydrolysis MTA This compound Intermediate Tetrahedral Intermediate MTA->Intermediate Nucleophilic Attack OH Hydroxide (OH⁻) OH->Intermediate Products Acetate + Methanethiolate Intermediate->Products Collapse

    Base-Catalyzed Hydrolysis of this compound.
  • Acid-Catalyzed Hydrolysis: This reaction is generally much slower than base-catalyzed hydrolysis.[1] It begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanethiol yield the carboxylic acid.

    G cluster_1 Acid-Catalyzed Hydrolysis MTA This compound Protonated_MTA Protonated this compound MTA->Protonated_MTA Protonation H3O Hydronium (H₃O⁺) H3O->Protonated_MTA Intermediate Tetrahedral Intermediate Protonated_MTA->Intermediate Nucleophilic Attack Water Water (H₂O) Water->Intermediate Products Acetic Acid + Methanethiol Intermediate->Products Proton Transfer & Elimination

    Acid-Catalyzed Hydrolysis of this compound.

Enzymatic Hydrolysis: A Tale of Specificity and Efficiency

Enzymatic hydrolysis of thioesters is carried out by a class of enzymes known as thioesterases, though some lipases and esterases also exhibit this activity. These enzymes offer high specificity and remarkable catalytic efficiency. Acetylcholinesterase, for example, demonstrates catalytic perfection in hydrolyzing its substrate, with a catalytic efficiency approaching the diffusion-controlled limit.[2][3]

The general mechanism for many hydrolases, including acetylcholinesterase, involves a two-step process. First, the acyl group of the substrate is transferred to a serine residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate. In the second step, a water molecule attacks this intermediate, regenerating the free enzyme and releasing the carboxylic acid product.[3]

G cluster_2 Enzymatic Hydrolysis (Serine Hydrolase) ES Enzyme-Substrate Complex AcylEnzyme Acyl-Enzyme Intermediate ES->AcylEnzyme Acyl Transfer E_Product1 Enzyme + Thiol AcylEnzyme->E_Product1 E_Product2 Enzyme + Carboxylic Acid AcylEnzyme->E_Product2 Hydrolysis Water Water (H₂O) Water->E_Product2 G cluster_3 Base-Catalyzed Hydrolysis Workflow Dissolve Dissolve this compound in Ethanol Add_NaOH Add NaOH Solution Dissolve->Add_NaOH Reflux Reflux for 2 hours Add_NaOH->Reflux Neutralize Neutralize with HCl Reflux->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate G cluster_4 Enzymatic Hydrolysis Workflow Prepare_Enzyme Prepare Lipase Solution in Buffer Add_Substrate Add this compound Prepare_Enzyme->Add_Substrate Incubate Incubate with Stirring Add_Substrate->Incubate Monitor Monitor Reaction with DTNB Incubate->Monitor Analyze Kinetic Analysis Monitor->Analyze

References

The Sweet Smell of Success: Methyl Thioacetate as a Superior Alternative to Odorous Thiols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pervasive, foul odor of volatile thiols is a well-known laboratory challenge. Beyond the olfactory offense, these compounds often present significant handling and safety concerns. This guide provides a comprehensive comparison of methyl thioacetate as a practical, safer, and less odorous alternative for the in situ generation of thiols, with a focus on its application in the conjugate addition to chalcones.

Volatile thiols, or mercaptans, are indispensable reagents in organic synthesis, crucial for the formation of carbon-sulfur bonds in a wide array of pharmaceuticals and functional materials. However, their utility is often overshadowed by their intense and unpleasant smell, which can be detected at concentrations as low as parts per billion.[1][2] This necessitates stringent engineering controls, such as dedicated fume hoods with exhaust scrubbing, to prevent olfactory nuisance and potential health effects like headaches and nausea.[2][3] Furthermore, many low molecular weight thiols are flammable and can be toxic at higher concentrations.[3]

This compound emerges as a compelling solution to these challenges. As a stable, commercially available thioester, it serves as an odorless precursor that can be readily converted to a thiol or thiolate in situ, immediately before its use in a reaction. This approach circumvents the need to handle and store noxious thiols, leading to a safer and more pleasant laboratory environment.

Performance in Conjugate Addition: A Comparative Analysis

To objectively evaluate the performance of this compound as a thiol surrogate, we present a comparative analysis of its use versus a traditional thiol, thiophenol, in the classic Michael addition reaction with chalcone. This reaction is a cornerstone of C-S bond formation and serves as an excellent benchmark for comparing the efficacy of these two approaches.

Table 1: Thiol Source and Reaction Performance in Conjugate Addition to Chalcone

ParameterThis compound (In Situ Generation)Thiophenol (Traditional Thiol)
Thiol Source S-Methyl thioacetateThiophenol
Odor Profile Low odor (cabbage, cheesy)[4]Pungent, disagreeable
Handling Standard laboratory practiceRequires specialized handling in a fume hood with exhaust scrubbing[3]
Reaction Time Potentially longer due to deacetylation stepGenerally rapid
Yield Good to Excellent (estimated from similar reactions)Excellent

Table 2: Quantitative Comparison of Reaction Conditions and Yields

Thiol SourceMichael AcceptorBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Thioacetic Acid*ChalconeChiral SelenoureaToluene02495[5]
ThiophenolChalcone(+)-CinchonineNot SpecifiedNot SpecifiedNot SpecifiedHigh[6]
ThiophenolThiophene-containing ChalconeTriethylamineEthanolRefluxNot SpecifiedExcellent[7]

Note: Thioacetic acid is a close analogue for the in situ generation of the acetyl-protected thiol from this compound. The data is used here as a proxy to estimate the potential performance.

Experimental Protocols

The following are detailed experimental protocols for the conjugate addition of a thiol to chalcone, illustrating the procedural differences between using this compound and thiophenol.

Protocol 1: In Situ Thiol Generation from this compound for Conjugate Addition to Chalcone

This protocol is a representative procedure based on the base-catalyzed deacetylation of a thioacetate followed by Michael addition.

Materials:

  • Chalcone (1.0 eq)

  • S-Methyl thioacetate (1.2 eq)

  • Sodium hydroxide (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve chalcone (1.0 eq) and S-methyl thioacetate (1.2 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.5 eq) in ethanol dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute aqueous solution of HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-keto sulfide.

Protocol 2: Conjugate Addition of Thiophenol to Chalcone

This protocol is a typical procedure for the Michael addition of a volatile thiol.

Materials:

  • Chalcone (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (0.2 eq, catalyst)

  • Ethanol (solvent)

Procedure:

  • All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • In a round-bottom flask, dissolve chalcone (1.0 eq) in ethanol.

  • Add triethylamine (0.2 eq) to the solution.

  • Carefully add thiophenol (1.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-keto sulfide.

Safety and Handling Comparison

The most significant advantage of using this compound lies in its improved safety and handling profile compared to volatile thiols.

Table 3: Odor and Safety Profile Comparison

ParameterS-Methyl ThioacetateEthanethiol (Example Volatile Thiol)Thiophenol (Example Volatile Thiol)
Odor Cabbage, cheesy, sulfurous[4]Strong, disagreeable, garlic-likePungent, repulsive, garlic-like
Odor Threshold 50 ppb (in beer)[1]As low as 0.2 ppb[1]Not specified, but very low
Flammability Highly flammable liquid and vapor[2]Extremely flammable liquid and vaporFlammable liquid and vapor
Toxicity Toxic in contact with skin or if inhaled[2]Harmful if swallowed, toxic if inhaledToxic if swallowed, in contact with skin, or if inhaled
Handling Precautions Standard handling for flammable liquidsStrict use in a fume hood, exhaust scrubbing, specialized waste disposal[3][7]Strict use in a fume hood, exhaust scrubbing, specialized waste disposal[3][7]

Visualizing the Workflow and Reaction

The following diagrams illustrate the experimental workflow and the underlying chemical transformation.

experimental_workflow cluster_methyl_thioacetate This compound Protocol cluster_thiophenol Thiophenol Protocol ma_start Dissolve Chalcone & This compound in EtOH ma_base Add NaOH Solution ma_start->ma_base ma_reaction Stir at RT ma_base->ma_reaction ma_workup Neutralize, Extract, Purify ma_reaction->ma_workup ma_product β-Keto Sulfide ma_workup->ma_product tp_start Dissolve Chalcone in EtOH (in Fume Hood) tp_catalyst Add Triethylamine tp_start->tp_catalyst tp_thiol Add Thiophenol tp_catalyst->tp_thiol tp_reaction Stir at RT tp_thiol->tp_reaction tp_workup Concentrate & Purify tp_reaction->tp_workup tp_product β-Keto Sulfide tp_workup->tp_product reaction_mechanism cluster_generation In Situ Thiolate Generation cluster_addition Michael Addition methyl_thioacetate This compound (CH₃COSCH₃) thiolate Methanethiolate (CH₃S⁻) methyl_thioacetate->thiolate Deacetylation base Base (e.g., NaOH) thiolate_add Methanethiolate (CH₃S⁻) chalcone Chalcone product β-Keto Sulfide Adduct chalcone->product thiolate_add->chalcone 1,4-Conjugate Addition

References

Safety Operating Guide

Safe Disposal of Methyl Thioacetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in scientific and drug development fields, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Methyl thioacetate, a volatile and hazardous chemical, requires careful handling and adherence to specific disposal protocols. This guide provides a comprehensive, step-by-step approach to its safe disposal, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • Flammability: this compound is a highly flammable liquid and vapor.[1][2] Its vapors can form explosive mixtures with air.[1] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2] Use explosion-proof electrical and ventilating equipment.[3]

  • Toxicity: It is toxic if it comes into contact with the skin or is inhaled.[2][3][4]

  • Irritation: It causes serious eye irritation.[2][3]

Required Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-impermeable gloves.[3]

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: All handling should be done in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors.[1][3]

Quantitative Data: Properties of this compound

The following table summarizes the key physical and hazardous properties of this compound.

PropertyValueCitation(s)
Molecular Formula C₃H₆OS[1]
Molecular Weight 91.14 g/mol [1]
Appearance Liquid[1]
Boiling Point 97 - 99 °C / 206.6 - 210.2 °F[1]
Flash Point 12 °C / 53.6 °F[1]
Water Solubility Immiscible[1]
GHS Hazard Statements H226: Flammable liquid and vapour[3]
H311: Toxic in contact with skin[3]
H319: Causes serious eye irritation[3]
H331: Toxic if inhaled[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Collect all this compound waste, including any contaminated materials, in a designated, properly labeled hazardous waste container.[5]

  • Container Compatibility: The container must be chemically compatible with this compound and have a secure, leak-proof closure.[6] Plastic containers are often preferred for chemical waste.[7]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (E&S) department.[5]

  • Avoid Mixing: Do not mix this compound with other incompatible waste streams.[5][8] For instance, keep halogenated and non-halogenated solvents in separate waste containers.[9]

Step 2: Handling Spills

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[3]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[1][3]

  • Containment: Use an inert absorbent material, such as sand or diatomite, to soak up the spill.[1][4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][3]

  • Decontamination: Clean the spill area thoroughly.

Step 3: Storage Pending Disposal
  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[7] This area should be secure and away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit, such as a spill tray, to prevent the spread of any potential leaks.[5][6]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[3]

Step 4: Arranging for Final Disposal
  • Contact E&S: Never dispose of this compound down the drain or in the regular trash.[7] Contact your institution's Environmental Health and Safety (E&S) department or a licensed hazardous waste disposal company to arrange for pickup.[7]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[6]

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[9]

  • Triple Rinsing: For a container to be considered "empty" by regulatory standards, it may require triple rinsing with a suitable solvent.[9]

  • Rinsate Collection: The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[9]

  • Label Removal: Before disposing of a decontaminated container in the general waste, remove or deface the original chemical label.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Use Designated, Compatible Waste Container B->C spill Spill Occurs B->spill D Label Container Clearly: 'Hazardous Waste - this compound' C->D E Segregate from Incompatible Wastes D->E F Seal Container Tightly E->F G Store in Secondary Containment in a Satellite Accumulation Area F->G H Contact E&S or Licensed Waste Disposal Company G->H I Complete Waste Disposal Documentation H->I J Professional Waste Pickup I->J spill_collect Contain with Inert Absorbent & Collect in a Sealed Container spill->spill_collect spill_collect->G

Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl thioacetate
Reactant of Route 2
Reactant of Route 2
Methyl thioacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.